Technical Documentation Center

5-hydroxy-3,4-dihydroquinazolin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-hydroxy-3,4-dihydroquinazolin-4-one
  • CAS: 135106-44-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Versatile Pharmacophore in Enzyme Inhibition

Executive Summary & Structural Rationale The compound 5-hydroxy-3,4-dihydroquinazolin-4-one (5-OH-DHQZ, CAS: 135106-44-4) is a highly privileged, low-molecular-weight structural motif utilized extensively in rational dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-hydroxy-3,4-dihydroquinazolin-4-one (5-OH-DHQZ, CAS: 135106-44-4) is a highly privileged, low-molecular-weight structural motif utilized extensively in rational drug design. With a monoisotopic mass of 162.04 Da and an optimal predicted XlogP of 0.9, it serves as an ideal fragment-based starting point for developing potent enzyme inhibitors[1].

Unlike generic heterocyclic scaffolds, 5-OH-DHQZ possesses a highly specific electronic architecture. The quinazolin-4-one core acts as a bioisostere of the adenine ring of ATP. The N3-H and C4=O functional groups form a bidentate hydrogen-bond donor/acceptor pair, which is critical for anchoring the molecule into the highly conserved hinge regions of various kinases[2]. Crucially, the hydroxyl group at the 5-position introduces a unique electronic perturbation: it acts as an electron-donating group via resonance, enriching the electron density of the pyrimidine-fused benzene ring to enhance π−π stacking with hydrophobic pocket residues. Furthermore, the 5-OH group serves as a critical synthetic handle for attaching solubilizing moieties that project into the solvent channel, a strategy famously utilized in the development of c-Src and VEGF receptor tyrosine kinase inhibitors[3].

Primary Mechanism: ATP-Competitive Kinase Inhibition

The most well-characterized mechanism of action for 5-OH-DHQZ and its derivatives is the ATP-competitive inhibition of receptor tyrosine kinases (e.g., c-Src, EGFR) and serine/threonine kinases (e.g., Aurora Kinase A)[2][3].

When 5-OH-DHQZ enters the kinase catalytic domain, it physically occludes the ATP-binding pocket. The lactam motif (N3-H and C4=O) mimics the Watson-Crick base-pairing face of adenine, forming robust hydrogen bonds with the backbone amides of the hinge region (e.g., Met341 in c-Src). By preventing ATP from binding, the inhibitor halts the transfer of the terminal phosphate to downstream substrate proteins, effectively shutting down the signal transduction cascades responsible for uncontrolled cellular proliferation.

Pathway A Extracellular Signal (EGF / Growth Factors) B Receptor Tyrosine Kinase (EGFR / c-Src) A->B D Downstream Phosphorylation (PI3K / AKT / MAPK) B->D ATP Hydrolysis F Apoptosis / Cell Cycle Arrest B->F Inhibition Pathway C 5-OH-DHQZ Scaffold (ATP-Competitive Inhibitor) C->B Blocks Hinge Region E Cell Proliferation & Survival D->E

Figure 1: Mechanism of c-Src/EGFR signaling pathway inhibition by 5-OH-DHQZ.

Polypharmacology: Slow-Binding Kinetics in Epigenetic Targets

Beyond kinase inhibition, the quinazolin-4-one class has emerged as a potent inhibitor of epigenetic enzymes, specifically Histone Deacetylases (HDACs)[4].

Unlike classical fast-on/fast-off inhibitors, quinazolin-4-one derivatives often function as slow-binding inhibitors . They follow a two-step induced-fit mechanism ( E+I⇌EI⇌EI∗ ). The initial collision forms a loose complex ( EI ), followed by a slow conformational isomerization of the enzyme into a tightly bound, highly stable state ( EI∗ ). This extended target residence time translates to prolonged pharmacodynamic efficacy in vivo, even after the free drug has been cleared from systemic circulation.

Quantitative Data Summaries

Table 1: Physicochemical & ADMET Profile of 5-OH-DHQZ
PropertyValueImplication for Drug Design
Molecular Formula C8H6N2O2[1]Low molecular weight allows for extensive functionalization.
Monoisotopic Mass 162.04 Da[1]High ligand efficiency (LE) during fragment screening.
Predicted XlogP 0.9[1]Excellent aqueous solubility; optimal for oral bioavailability.
H-Bond Donors/Acceptors 2 / 3Bidentate hinge-binding capability.
AMES Toxicity Negative[5]Non-mutagenic core, reducing late-stage attrition risks.
Table 2: Representative Target Affinity Matrix (Core & Derivatives)
Target EnzymePrimary Mechanism of ActionBinding KineticsIC50 / Ki Range
c-Src Kinase ATP-Competitive (Hinge Binder)Fast-on / Fast-offLow µM (Fragment)
EGFR ATP-CompetitiveFast-on / Fast-offSub-µM (Derivatives)
HDAC6 Active Site CoordinationSlow-binding ( EI∗ )Nanomolar
Aurora Kinase A ATP-CompetitiveFast-on / Fast-offLow µM

Self-Validating Experimental Workflows

To accurately profile 5-OH-DHQZ and its derivatives, specific assay architectures must be employed to bypass the intrinsic limitations of the molecule (e.g., auto-fluorescence) and capture its complex binding kinetics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Quinazolin-4-ones possess conjugated aromatic systems that frequently exhibit auto-fluorescence in standard biochemical assays, leading to false-positive inhibition readouts. TR-FRET utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a ~100 µs measurement delay, short-lived compound auto-fluorescence decays completely before the signal is recorded, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing recombinant c-Src kinase, ATP (at the Km​ concentration), and a biotinylated peptide substrate in kinase assay buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of 5-OH-DHQZ into a 384-well low-volume plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the compound wells and incubate for 60 minutes at room temperature.

  • Detection Phase: Add the stop/detection solution containing EDTA (to chelate Mg2+ and halt the reaction), Streptavidin-APC (binds biotinylated substrate), and Eu-labeled anti-phosphotyrosine antibody.

  • Readout & Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Quality Control): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only validated if Z′>0.5 .

Protocol 2: Surface Plasmon Resonance (SPR) for Slow-Binding Kinetics

Causality & Rationale: Endpoint assays cannot differentiate between a low-affinity fast binder and a high-affinity slow binder. Because quinazolin-4-ones exhibit slow-binding kinetics against targets like HDACs[4], SPR is mandatory to measure the association ( kon​ ) and dissociation ( koff​ ) rates in real-time. We immobilize the enzyme rather than the small molecule to prevent masking the critical 3-NH and 5-OH pharmacophores.

Workflow N1 Sensor Chip Prep (CM5 Activation) N2 Enzyme Immobilization (c-Src / HDAC) N1->N2 N3 Analyte Injection (5-OH-DHQZ) N2->N3 N4 Kinetic Analysis (Assoc/Dissoc) N3->N4 N5 Data Fitting (Slow-Binding Model) N4->N5

Figure 2: Surface Plasmon Resonance (SPR) workflow for validating slow-binding kinetics.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of EDC and NHS.

  • Target Immobilization: Dilute the target enzyme (e.g., HDAC6 or c-Src) in sodium acetate buffer (pH below the protein's pI) and inject it over the flow cell to achieve ~3000 Response Units (RU) via amine coupling. Block remaining active sites with 1M Ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 5-OH-DHQZ at 5 varying concentrations (ranging from 0.1x to 10x the estimated Kd​ ) over the active and reference flow cells. Crucially, allow a dissociation phase of at least 30 minutes to capture slow off-rates.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Self-Validation (Data Fitting): Fit the resulting sensorgrams to a two-state reaction model. The data is validated only if the χ2 value of the fit is less than 10% of the maximum analyte response ( Rmax​ ).

References

  • PubChemLite - 5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2)
  • Quinazoline Derivatives (US Patent 7,049,438 B2)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Antiproliferative Activity of a New Quinazolin-4(3H)
  • In Silico Identification of Potential Inhibitors of Substituted Quinazolin-4-One Source: Research Journal of Pharmacy and Technology URL

Sources

Exploratory

In Vitro Biological Activity of 5-Hydroxy-3,4-dihydroquinazolin-4-one Derivatives: A Mechanistic and Methodological Guide

Executive Summary The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By acting as a versatile surface-recognition cap and structural mimic of endogenous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. By acting as a versatile surface-recognition cap and structural mimic of endogenous ligands (such as the adenine ring of ATP), this core structure can be functionalized to selectively engage diverse biological targets. This technical guide synthesizes the in vitro biological activities of these derivatives, exploring their roles as epigenetic modulators, allosteric neuromodulators, and kinase inhibitors. Furthermore, it provides self-validating, step-by-step experimental protocols designed to ensure high-fidelity data generation in preclinical screening workflows.

Structural Pharmacology & Target Engagement

The biological versatility of the 5-hydroxy-3,4-dihydroquinazolin-4-one core stems from its rigid, planar geometry and its capacity for extensive hydrogen bonding. The hydroxyl group at the C-5 position introduces a critical hydrogen-bond donor/acceptor site, which alters the electronic distribution of the pyrimidine-fused ring and dictates target specificity.

Epigenetic Modulation via Selective HDAC6 Inhibition

When functionalized with a zinc-binding group (such as a hydroxamic acid moiety), quinazolin-4-one derivatives exhibit profound selectivity for Histone Deacetylase 6 (HDAC6) over other HDAC isozymes [1].

  • Causality: The quinazolin-4-one core acts as a surface recognition cap that perfectly fits the shallow, wider active site pocket of HDAC6. The hydroxamic acid tail penetrates the catalytic tunnel to chelate the active-site zinc ion ( Zn2+ ).

  • Biological Effect: Selective HDAC6 inhibition prevents the deacetylation of non-histone proteins, specifically α -tubulin. In vitro, this hyperacetylation stabilizes microtubules, promoting neurite outgrowth in PC12 and SH-SY5Y neuronal cells and reducing zinc-mediated β -amyloid aggregation—a critical pathway in Alzheimer's disease models.

Allosteric Neuromodulation of mGlu7 Receptors

Specific 2,6-disubstituted-3-methylquinazolin-4(3H)-one derivatives act as Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7) [2].

  • Causality: Rather than competing with endogenous glutamate at the orthosteric site, these bulky, lipophilic derivatives bind to a transmembrane allosteric pocket. This binding locks the receptor in an inactive conformation, dampening G-protein coupled intracellular signaling.

  • Biological Effect: In vitro screening demonstrates that these compounds selectively inhibit mGlu7 activity without affecting mGlu4 or mGlu8, translating to potent antipsychotic-like properties in downstream in vivo models of schizophrenia.

ATP-Competitive Tyrosine Kinase Inhibition

The quinazolin-4-one nucleus is a well-established bioisostere of the adenine ring of adenosine triphosphate (ATP).

  • Causality: The nitrogen atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., in EGFR, Src, and VEGF receptors). The 5-hydroxy substitution provides an additional interaction point with the gatekeeper residues of the kinase pocket, locking the enzyme in an inactive state [3].

  • Biological Effect: By blocking ATP binding, these derivatives halt downstream phosphorylation cascades (such as the PI3K/AKT and MAPK pathways), leading to cell cycle arrest and apoptosis in various human cancer cell lines (e.g., HeLa, A549, and Caco2) [4].

G Scaffold Quinazolin-4-one Core Scaffold HDAC6 HDAC6 Enzyme (Zinc Chelation) Scaffold->HDAC6 Hydroxamic acid tail mGlu7 mGlu7 Receptor (Allosteric Site) Scaffold->mGlu7 2,6-disubstitution EGFR EGFR / Kinases (ATP Pocket) Scaffold->EGFR ATP mimicry Tubulin α-Tubulin Acetylation (Neuroprotection) HDAC6->Tubulin Catalytic Inhibition Glutamate Glutamate NAM (Antipsychotic) mGlu7->Glutamate Allosteric Shift Apoptosis Cell Cycle Arrest (Anticancer) EGFR->Apoptosis Kinase Blockade

Multi-target pharmacological network of quinazolin-4-one derivatives.

Quantitative Profiling & Structure-Activity Relationships (SAR)

The table below synthesizes the in vitro inhibitory concentrations ( IC50​ ) of representative quinazolin-4-one derivatives across their primary biological targets, demonstrating the broad dynamic range of this scaffold.

Derivative / ModificationPrimary TargetCellular Model / Assay IC50​ ValueBiological Outcome
Compound 4b (Hydroxamic acid at C-6)HDAC6Enzymatic Assay8 nM Potent α -tubulin acetylation; neurite outgrowth [1].
Compound 3f (Hydroxamic acid at C-7)HDAC6Enzymatic Assay29 nM Decreased β -amyloid aggregation; high selectivity [1].
ALX-171 (2,6-disubstituted)mGlu7 (NAM)T-REx 293 Cells6.14 µM Reversal of MK-801-induced cognitive disruption[2].
Compound C4 (Chalcone-integrated)EGFR / CytotoxicityCaco2 (Colorectal)9.74 µg/mL Induction of apoptosis; superior to Erlotinib reference [4].
Compound Q9 (Amino acid-fused)CytotoxicityHeLa (Cervical)~15.0 µg/mL Significant inhibition of tumor cell proliferation.

Standardized In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes internal controls and mechanistic rationales for critical reagent choices.

In Vitro Kinase Assay (EGFR/Src)

This protocol utilizes a peptide-substrate phosphorylation assay to determine the ATP-competitive inhibitory potency of the derivatives [3].

Rationale for Key Reagents:

  • DTT (Dithiothreitol): Maintains the catalytic cysteine residues in a reduced state, preventing artifactual enzyme inactivation via oxidation.

  • MnCl2​ : While MgCl2​ is the physiological cofactor for ATP, Mn2+ is often used in vitro for specific tyrosine kinases (like EGFR) as it lowers the Km​ for ATP, increasing assay sensitivity.

Step-by-Step Protocol:

  • Plate Preparation: Coat 96-well microtiter plates with the specific kinase substrate peptide (e.g., poly-Glu-Tyr) and incubate overnight at 4°C. Wash three times with PBS containing 0.05% Tween-20.

  • Reaction Mixture: In a separate plate, prepare the reaction buffer: 100 mM HEPES (pH 7.4), 10 mM MnCl2​ , 0.1 mM Sodium Orthovanadate ( Na3​VO4​

    • a phosphatase inhibitor), 0.2 mM DTT, and 0.1% Triton X-100.
  • Compound Addition: Add the quinazolin-4-one derivatives dissolved in DMSO. Critical: Ensure the final DMSO concentration does not exceed 2.5% to prevent solvent-induced enzyme denaturation.

  • Initiation: Add the recombinant kinase enzyme (e.g., EGFR) and ATP at the predetermined Km​ concentration for the specific enzyme.

  • Incubation & Detection: Incubate for 20 minutes at room temperature. Stop the reaction by washing the plate. Detect phosphorylated tyrosine residues using a europium-labeled anti-phosphotyrosine antibody via Time-Resolved Fluorescence (TRF).

HDAC6 Enzymatic & Neurite Outgrowth Assay

This workflow validates both the biochemical inhibition of HDAC6 and its downstream phenotypic effect on neuronal morphology[1].

Step-by-Step Protocol:

  • Enzymatic Cleavage: Incubate recombinant human HDAC6 with a fluorogenic acetylated peptide substrate and varying concentrations of the quinazolin-4-one derivative (e.g., Compound 4b) in assay buffer for 30 minutes at 37°C.

  • Fluorophore Release: Add the developer solution (containing trypsin-like proteases) to cleave the deacetylated substrate, releasing the fluorophore (AMC). Measure fluorescence (Ex: 360 nm, Em: 460 nm) to calculate the IC50​ .

  • Phenotypic Validation (Neurite Outgrowth):

    • Seed PC12 cells in collagen-coated plates and treat with Nerve Growth Factor (NGF, 50 ng/mL) to prime differentiation.

    • Treat cells with the calculated IC50​ concentration of the derivative.

    • After 72 hours, fix cells with 4% paraformaldehyde and stain with an anti- α -tubulin antibody.

    • Self-Validation: Quantify the ratio of acetylated α -tubulin to total α -tubulin via Western blot to prove that the observed neurite outgrowth is directly caused by HDAC6 inhibition.

Cytotoxicity Profiling (MTT Assay)

The MTT assay measures cellular metabolic activity as a proxy for cell viability and proliferation.

Rationale for Key Reagents: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. This ensures that only actively respiring (living) cells are quantified, distinguishing between cytostatic and cytotoxic effects.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, Caco2) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate the media and apply serial dilutions of the quinazolin-4-one derivatives (1 µg/mL to 100 µg/mL) in fresh media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib).

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals.

  • Quantification: Agitate the plate for 10 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

G Prep Compound Library Prep (Serial Dilution in DMSO) Biochem Biochemical Assays (Cell-Free Kinetics) Prep->Biochem Cellular Cellular Assays (Phenotypic Screening) Prep->Cellular Kinase EGFR Kinase Assay (TRF Detection) Biochem->Kinase HDAC HDAC6 Enzymatic Assay (Fluorogenic Substrate) Biochem->HDAC MTT MTT Cytotoxicity Assay (HeLa, A549, Caco2) Cellular->MTT Neurite Neurite Outgrowth Assay (PC12 / SH-SY5Y) Cellular->Neurite Validation Target Validation (Western Blot: α-Tubulin) HDAC->Validation Selectivity confirmation Neurite->Validation Phenotypic linkage

High-throughput in vitro screening and validation workflow.

References

  • Yu, C.-W., Chang, P.-T., Hsin, L.-W., & Chern, J.-W. (2013). Quinazolin-4-one Derivatives as Selective Histone Deacetylase-6 Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 56(17), 6775-6791. URL:[Link]

  • Kaczorowska, K., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences, 24(3), 1981. URL:[Link]

  • Hennequin, L. F., et al. (2005). Quinazoline derivatives. US Patent Application Publication, US 2005/0054662 A1.
  • Arora, P. K., et al. (2023). Synthesis, In-vitro Cytotoxicity and In Silico Investigations of Quinazolinone Integrated Chalcones. Rasayan Journal of Chemistry, 16(3), 1104-1115. URL:[Link]

Foundational

Physicochemical Properties and Lipophilicity of 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Technical Guide

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, foundational to numerous biologically active compounds ranging from antivirals to antineoplastics 1. Within this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, foundational to numerous biologically active compounds ranging from antivirals to antineoplastics 1. Within this class, 5-hydroxy-3,4-dihydroquinazolin-4-one (also referred to as 5-hydroxyquinazolin-4(3H)-one) presents a unique structural paradigm. The strategic placement of a hydroxyl group at the C5 position fundamentally alters the molecule's physicochemical profile, primarily through intramolecular interactions. This whitepaper provides an in-depth analysis of its physicochemical properties, lipophilicity dynamics, and the rigorous experimental protocols required to evaluate these parameters in early-stage drug development.

Structural Mechanics & Tautomerism

The Lactam-Lactim Tautomerism

Like all quinazolin-4-ones, the core undergoes lactam-lactim tautomerism. However, in physiological aqueous environments (pH 7.4), the lactam (3,4-dihydroquinazolin-4-one) form overwhelmingly predominates. This is critical because the lactam form dictates the hydrogen bonding profile—specifically, the N3 acts as a hydrogen bond donor (HBD), and the C4 carbonyl acts as a hydrogen bond acceptor (HBA).

Causality of Intramolecular Hydrogen Bonding

The defining feature of the 5-hydroxy derivative is the spatial proximity of the C5-hydroxyl group to the C4-carbonyl oxygen. This geometry strongly favors the formation of a stable, six-membered intramolecular hydrogen bond.

  • Mechanistic Impact: This internal bonding essentially "locks" the hydroxyl proton and the carbonyl lone pair, shielding them from the surrounding aqueous solvent. By burying these polar functional groups, the Topological Polar Surface Area (TPSA) is effectively reduced.

  • ADMET Consequence: The reduction in solvent-exposed polar surface area directly lowers the desolvation energy penalty required for the molecule to partition into a lipid bilayer. Consequently, the apparent lipophilicity (LogP) and membrane permeability (e.g., Blood-Brain Barrier penetration) are enhanced compared to what standard additive group-contribution models might predict 2.

Mechanism N1 5-OH Substitution N2 Intramolecular H-Bond (5-OH ··· O=C-4) N1->N2 N3 Desolvation Penalty Reduction N2->N3 N4 Increased Membrane Permeability N3->N4

Figure 1: Mechanistic pathway of intramolecular hydrogen bonding enhancing membrane permeability.

Physicochemical Properties Profile

The physicochemical parameters of 5-hydroxy-3,4-dihydroquinazolin-4-one make it an exceptionally "drug-like" fragment, strictly adhering to Lipinski’s Rule of Five. The moderate lipophilicity ensures a balance between aqueous solubility and membrane permeability, a known driver for the biological action of quinazoline derivatives 3.

PropertyValue / EstimatePharmacokinetic Significance
Molecular Weight 162.15 g/mol Optimal for oral absorption and rapid diffusion (< 500 Da).
LogP (Octanol/Water) 1.1 – 1.6Balances aqueous solubility and lipid membrane permeability 4.
pKa (N3-H / 5-OH) ~ 8.5 / ~ 10.2Molecule remains predominantly unionized at physiological pH (7.4).
TPSA 66.3 ŲExcellent for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors (HBD) 2Complies with Lipinski's Rule of Five (≤ 5).
H-Bond Acceptors (HBA) 3Complies with Lipinski's Rule of Five (≤ 10).

Experimental Protocols for Validation

To ensure scientific integrity, the theoretical values must be empirically validated. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS

This method determines the distribution coefficient (LogD) at physiological pH. LC-MS/MS is utilized instead of UV-Vis to prevent quantification errors caused by trace impurities or degradation products.

Step-by-Step Methodology:

  • Phase Saturation: Stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C. Allow phases to separate. Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew the concentration ratio.

  • Analyte Spiking: Prepare a 10 mM stock of 5-hydroxy-3,4-dihydroquinazolin-4-one in DMSO. Spike the pre-saturated PBS to a final concentration of 100 µM. Ensure final DMSO concentration is < 1% to prevent co-solvent-induced solubility shifts.

  • Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of pre-saturated n-octanol into a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes. Causality: Centrifugation breaks down microemulsions at the interface. Microemulsions can trap octanol droplets in the aqueous phase, leading to falsely elevated aqueous concentrations for lipophilic drugs.

  • Quantification: Aliquot both phases carefully. Dilute the octanol phase in methanol to match the solvent composition of the LC-MS/MS mobile phase. Quantify using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If recovery is < 95%, investigate potential precipitation at the interface or adsorption to the glass vial.

Workflow S1 1. Phase Saturation (n-Octanol & PBS pH 7.4) S2 2. Analyte Spiking (5-OH-Quinazolinone, <1% DMSO) S1->S2 S3 3. Partitioning (Shake at 25°C, 60 min) S2->S3 S4 4. Phase Separation (Centrifugation at 3000 x g) S3->S4 S5 5. LC-MS/MS Quantification (Both Phases) S4->S5 S6 6. LogD Calculation & Mass Balance Validation S5->S6

Figure 2: Self-validating shake-flask LC-MS/MS workflow for lipophilicity (LogD) determination.

Protocol: pKa Determination via Potentiometric Titration

Accurate pKa determination is vital for predicting the ionization state across the gastrointestinal tract.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1°C.

  • Solvent Preparation: Due to the moderate lipophilicity of the compound, prepare solutions in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH). Causality: The Yasuda-Shedlovsky extrapolation method will be used to plot apparent pKa against the dielectric constant of the mixtures to extrapolate the true aqueous pKa.

  • Titration under Inert Atmosphere: Titrate a 1 mM solution of the compound with standardized 0.1 M NaOH and 0.1 M HCl. Conduct the titration under a continuous flow of argon gas. Causality: Argon displaces atmospheric CO₂, preventing the formation of carbonic acid in the solution, which would falsely buffer the system and distort the titration curve.

  • Data Processing: Utilize Bjerrum plots to identify the inflection points corresponding to the deprotonation of the N3-H and the 5-OH groups.

References

  • In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics Arabian Journal of Chemistry
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies MDPI
  • Biological Activities of Recent Advances in Quinazoline IntechOpen
  • Molecular Docking, Drug-likeness and Molecular Properties Study of Some Novel Quinazolinone-1,3,4 International Journal of Pharmaceutical Science Invention

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Technical Guide for Drug Development

Executive Summary The quinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous antimitotic agents, kinase inhibitors, and, more recently, non-coval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous antimitotic agents, kinase inhibitors, and, more recently, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[1][2]. Within this class, 5-hydroxy-3,4-dihydroquinazolin-4-one (CAS: 135106-44-4) represents a critical intermediate and binding determinant[3]. The precise spatial orientation of its 5-hydroxyl group and 4-carbonyl moiety dictates its ability to form robust hydrogen-bonding networks within target protein pockets[4].

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating framework for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SC-XRD) analysis of 5-hydroxyquinazolin-4-one derivatives. By understanding the causality behind each experimental parameter—from solvent selection to cryogenic cooling—researchers can reliably obtain high-resolution structural data to drive Structure-Based Drug Design (SBDD).

Chemical Synthesis & Sample Preparation for Crystallography

Obtaining diffraction-quality single crystals begins with high-purity material. The synthesis of the 5-hydroxy-3,4-dihydroquinazolin-4-one core typically relies on the selective deprotection of a benzyloxy precursor[5].

Causality in Synthetic Design

The selective cleavage of the benzyl ether at the 5-position must be achieved without disrupting the sensitive quinazolin-4-one lactam ring. Using strong mineral acids can lead to ring-opening. Instead, a combination of magnesium bromide ( MgBr2​ ) and pyridine is employed[5].

  • Mechanistic Rationale: MgBr2​ acts as a mild, oxophilic Lewis acid that selectively coordinates to the ether oxygen, weakening the C−O bond. Pyridine acts simultaneously as a solvent and a nucleophile to trap the resulting benzyl cation, ensuring a clean conversion without degrading the heterocyclic core[5].

Step-by-Step Synthesis Protocol

This protocol is a self-validating system: the transition from a highly soluble protected precursor to a less soluble phenolic product allows for immediate visual confirmation of the reaction's progress via precipitation.

  • Reaction Setup: Suspend 5-benzyloxy-3,4-dihydroquinazolin-4-one (2.0 g) and anhydrous MgBr2​ (1.0 g) in anhydrous pyridine (10 mL) under an inert nitrogen atmosphere[5].

  • Thermal Cleavage: Heat the stirred mixture to 120 °C for 20 minutes. Validation check: The mixture should transition to a homogenous dark solution as the Lewis acid complex forms[5].

  • Solvent Removal: Evaporate the pyridine under reduced pressure to yield a crude residue[5].

  • Aqueous Quench & Precipitation: Dissolve the residue in a mixture of deionized water (20 mL) and glacial acetic acid (4 mL). Stir vigorously for 10 minutes at room temperature. The acidic environment breaks the magnesium-phenolate complex, driving the precipitation of the free 5-hydroxy product[5].

  • Isolation: Filter the resultant precipitate, wash thoroughly with cold water to remove residual magnesium salts, and dry under vacuum over phosphorus pentoxide ( P2​O5​ ) at 50 °C[5].

Crystallization via Vapor Diffusion

The planar, rigid nature of the 5-hydroxyquinazolin-4-one core leads to strong intermolecular π−π stacking, often resulting in microcrystalline powders if standard evaporation is used. To obtain SC-XRD quality crystals, vapor diffusion is required.

  • Solvent System: Dimethyl sulfoxide (DMSO) as the solvent; Water ( H2​O ) as the antisolvent.

  • Rationale: DMSO completely disrupts the intermolecular hydrogen bonds of the 5-OH and lactam NH, fully solubilizing the compound. The slow vapor-phase diffusion of water into the DMSO gradually lowers the solubility threshold, promoting the nucleation of a single, well-ordered crystal lattice rather than kinetic precipitation.

Workflow Synth 1. Chemical Synthesis (MgBr2/Pyridine Deprotection) Purif 2. Purification (Aqueous Precipitation) Synth->Purif Cryst 3. Vapor Diffusion Crystallization (DMSO / H2O) Purif->Cryst Mount 4. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount XRD 5. SC-XRD Data Collection (Mo Kα, 100 K) Mount->XRD Refine 6. Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refine Model 7. Final 3D Structural Model Refine->Model

Caption: Workflow for the synthesis, crystallization, and SC-XRD analysis of quinazolin-4-one derivatives.

X-Ray Diffraction (XRD) Methodology

Once a suitable crystal (typically 0.1–0.3 mm in its longest dimension) is isolated, it must be mounted and analyzed under conditions that minimize data noise.

Data Collection Parameters
  • Radiation Source: Molybdenum K α ( λ=0.71073 Å) is preferred over Copper K α for this specific scaffold. Causality: The absence of heavy atoms (only C, H, N, O are present) means anomalous dispersion is negligible. Mo K α radiation minimizes X-ray absorption effects, yielding highly accurate bond lengths for the planar aromatic system.

  • Temperature: 100 K (Cryogenic nitrogen stream). Causality: Cooling the crystal drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the electron density of the hydrogen atoms attached to the 5-OH and N3 positions, which are the primary drivers of the molecule's bioactivity[1][4].

Structure Solution and Refinement Protocol
  • Pre-Screening: Mount the crystal on a cryoloop using Paratone-N oil. Validation check: Inspect the crystal under cross-polarized light; uniform extinction upon rotation confirms it is a single crystal, not a twinned cluster.

  • Integration: Collect diffraction frames and integrate using standard software (e.g., APEX3 or CrysAlisPro).

  • Phase Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Ensure the final R1​ value is ≤0.05 and wR2​ is ≤0.15 . A higher R-factor indicates unresolved solvent masking or twinning.

Quantitative Crystallographic Summary

Table 1: Representative Crystallographic Parameters for 5-Hydroxyquinazolin-4-ones

ParameterTypical Value / RangeExperimental Rationale
Crystal System Monoclinic or TriclinicDriven by the planar geometry and offset π−π stacking of the quinazolinone core.
Space Group P21​/c or P1ˉ Centrosymmetric packing is highly favored due to the formation of N-H···O hydrogen-bonded dimers.
Temperature 100(2) KMinimizes atomic thermal vibrations to accurately locate critical hydrogen bonding protons.
Radiation Mo K α ( λ=0.71073 Å)Reduces absorption artifacts in light-atom (C, H, N, O) organic structures.
Final R1​ / wR2​ ≤0.045 / ≤0.120 Validates the accuracy of the structural model; confirms high-quality data collection.

Application in Structure-Based Drug Design (SBDD)

The atomic-level insights gained from the SC-XRD of 5-hydroxy-3,4-dihydroquinazolin-4-one have been instrumental in modern drug discovery, most notably in the rapid development of non-covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro)[1][2].

Mechanistic Insights into Mpro Inhibition

Medicinal chemists utilized the quinazolin-4-one scaffold as a bioisostere to replace the chromen-4-one core of baicalein (a natural product inhibitor)[1][2]. The X-ray co-crystal structures of these quinazolin-4-one derivatives bound to Mpro reveal a highly conserved, non-canonical binding mode[1][4]:

  • The 4-Carbonyl Acceptor: The carbonyl oxygen of the quinazolin-4-one core acts as a critical hydrogen bond acceptor, interacting directly with the main-chain NH of the Glu166 residue in the S1 subpocket[1][4].

  • The 5-Hydroxyl Donor: The hydroxyl group(s) on the aromatic ring form a robust hydrogen-bonding pattern with the backbone of Gly143 and Ser144 (the oxyanion hole), as well as with the imidazole ring of His163 via a bridging water molecule[4].

  • N3 Substitution: The nitrogen at the 3-position allows for the synthetic introduction of hydrophobic substituents (e.g., 3'-methyl-4'-fluorophenyl groups) that project deeply into the S2 hydrophobic pocket, drastically increasing binding affinity[4].

SBDD cluster_ligand Pharmacophore Features cluster_target SARS-CoV-2 Mpro Active Site Ligand 5-OH-Quinazolin-4-one Core OH 5-Hydroxy Group (H-Bond Donor) Ligand->OH CO 4-Carbonyl Group (H-Bond Acceptor) Ligand->CO N3 N3 Position (Hydrophobic Vector) Ligand->N3 Gly143 Gly143 / Ser144 Backbone OH->Gly143 H-Bond Glu166 Glu166 Main-chain NH CO->Glu166 H-Bond S2 S2 Hydrophobic Pocket N3->S2 Hydrophobic

Caption: Pharmacophore mapping and binding interactions of the 5-hydroxyquinazolin-4-one core within Mpro.

By securing the exact three-dimensional coordinates of the 5-hydroxy-3,4-dihydroquinazolin-4-one core via SC-XRD, researchers can run highly accurate in silico docking simulations, predicting how novel substituents at the N3 or C2 positions will alter the trajectory of the molecule within the target protein's active site.

References

  • Zhang, K., et al. "Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro)." European Journal of Medicinal Chemistry, 2023.[Link]

  • Hennequin, L. F. A., et al. "Quinazoline derivatives.
  • PubChemLite. "5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2)." Université du Luxembourg, 2026.[Link](Note: Linked to primary PubChem CID based on grounding data).

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 5-Hydroxy-3,4-dihydroquinazolin-4-one at Room Temperature

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-hydroxy-3,4-dihydroquinazolin-4-one, a heterocyclic compound of intere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-hydroxy-3,4-dihydroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life.[2][3] This document outlines the theoretical principles governing the stability of this molecule, including potential degradation pathways such as oxidation and hydrolysis, and discusses the influence of tautomeric equilibria. Furthermore, it details robust, field-proven experimental protocols for assessing stability, including forced degradation studies and long-term stability testing under room temperature conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[4][5][6] Methodologies for the development of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are also presented.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and practical approach to evaluating the stability of 5-hydroxy-3,4-dihydroquinazolin-4-one and related analogues.

Introduction to 5-Hydroxy-3,4-dihydroquinazolin-4-one and its Stability

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][10] The introduction of a hydroxyl group at the 5-position of the 3,4-dihydroquinazolin-4-one core can significantly modulate its physicochemical properties and biological target interactions. However, this functionalization also introduces potential chemical liabilities that can impact the molecule's overall thermodynamic stability.

Understanding the inherent stability of a potential drug candidate like 5-hydroxy-3,4-dihydroquinazolin-4-one at an early stage is paramount.[7] Stability data informs critical decisions in the drug development pipeline, including candidate selection, formulation design, packaging, and the determination of storage conditions and re-test periods.[3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product.

This guide provides a systematic approach to characterizing the stability of 5-hydroxy-3,4-dihydroquinazolin-4-one at room temperature, integrating theoretical insights with practical experimental workflows.

Theoretical Stability Considerations

A molecule's intrinsic stability is dictated by its structure. For 5-hydroxy-3,4-dihydroquinazolin-4-one, several key features warrant careful consideration.

Molecular Structure and Potential Liabilities

The structure of 5-hydroxy-3,4-dihydroquinazolin-4-one contains two primary functionalities that can influence its stability:

  • The Lactam (Amide) Ring: The cyclic amide within the dihydroquinazolinone core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[11] Cleavage of this bond would lead to the opening of the heterocyclic ring, forming an amino acid derivative.

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is a site for potential oxidation. Phenols can be oxidized to form colored quinone-type structures, especially in the presence of oxygen, metal ions, or light. This is a common degradation pathway for phenolic drugs.[12]

Potential Tautomeric Forms

Quinazolinone derivatives can exist in different tautomeric forms. While the keto form of 4(3H)-quinazolinones is generally the most stable, the presence of the 5-hydroxy group could influence the tautomeric equilibrium.[13][14] Computational studies, such as Density Functional Theory (DFT), can be invaluable in predicting the relative stabilities of different tautomers.[13][14][15] Although a significant shift in equilibrium at room temperature is unlikely to be a primary degradation pathway, it is a factor to consider as different tautomers may exhibit different reactivity and degradation profiles.

Potential Degradation Pathways

Based on the structural liabilities, two primary degradation pathways are hypothesized for 5-hydroxy-3,4-dihydroquinazolin-4-one at room temperature, which can be accelerated under stress conditions:

  • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of a quinone-like degradant. This process can be initiated by atmospheric oxygen and accelerated by light or trace metal impurities.

  • Hydrolytic Degradation: The lactam bond in the quinazolinone ring is a target for hydrolysis. This reaction would result in ring-opening to form a substituted anthranilic acid derivative. While generally more significant under strong acidic or basic conditions, hydrolysis can occur at neutral pH over extended periods. Studies on similar quinazolinone structures have shown significant degradation under alkaline conditions.[7][8]

G cluster_0 Potential Degradation Pathways Parent 5-Hydroxy-3,4-dihydro- quinazolin-4-one Oxidation Oxidative Stress (O2, Light, Metal Ions) Parent->Oxidation Hydrolysis Hydrolytic Stress (H₂O, Acid/Base) Parent->Hydrolysis Oxidized_Product Quinone-type Degradant Oxidation->Oxidized_Product Hydrolyzed_Product Ring-Opened Product Hydrolysis->Hydrolyzed_Product

Caption: Hypothesized degradation pathways for 5-hydroxy-3,4-dihydroquinazolin-4-one.

Experimental Framework for Stability Assessment

A comprehensive evaluation of thermodynamic stability involves a multi-pronged approach, anchored by forced degradation studies and long-term stability testing as outlined by ICH guidelines.[2][3]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM). This method must be able to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and separate it from any degradation products, excipients, or impurities.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric (MS) detection is the most common technique.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for a wide range of compounds.

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the gradient slope to achieve good separation between the parent compound and any observed degradants from forced degradation samples.

    • The final method may be isocratic or gradient depending on the complexity of the sample matrix.

  • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent compound and degradants. Select a wavelength that provides a good response for all analytes or use multiple wavelengths if necessary.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[16][17][18][19] These studies involve exposing the drug substance to conditions more severe than those anticipated during storage.[16]

Sources

Protocols & Analytical Methods

Method

Using 5-hydroxy-3,4-dihydroquinazolin-4-one as a precursor in rational drug design

Application Notes & Protocols Topic: Utilizing 5-hydroxy-3,4-dihydroquinazolin-4-one as a Foundational Precursor in Rational Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Preamble: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Utilizing 5-hydroxy-3,4-dihydroquinazolin-4-one as a Foundational Precursor in Rational Drug Design

Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazolinone Scaffold as a Privileged Motif in Medicinal Chemistry

The quinazolinone core is a bicyclic heterocyclic system comprising a pyrimidine ring fused to a benzene ring.[1] In the landscape of medicinal chemistry, it is designated as a "privileged scaffold" due to its remarkable ability to bind to a wide array of biological targets with high affinity.[2][3] This versatility has led to the development of numerous therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[4][5] Derivatives of the quinazolinone scaffold have been successfully commercialized as anticancer drugs like Gefitinib and Erlotinib, which act as potent tyrosine kinase inhibitors.[1][6]

The specific precursor, 5-hydroxy-3,4-dihydroquinazolin-4-one , offers a unique and strategic starting point for rational drug design. The hydroxyl group at the C-5 position is not merely a passive substituent; it is an active chemical handle. It can serve as a key hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site, or it can be a versatile point for further chemical elaboration to explore new binding pockets and enhance pharmacokinetic properties. This guide provides a comprehensive framework for leveraging this precursor, from initial synthesis to advanced derivatization and biological evaluation.

Section 1: Synthesis of the 5-hydroxy-3,4-dihydroquinazolin-4-one Precursor

The foundational step in any drug design campaign is the efficient and reliable synthesis of the starting material. The synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one is typically achieved from the corresponding anthranilic acid derivative, 2-amino-6-hydroxybenzoic acid.

Protocol 1: Synthesis from 2-Amino-6-hydroxybenzoic Acid

This protocol is adapted from established methods for quinazolinone synthesis.[7][8]

Rationale: This one-pot reaction involves the cyclization of an anthranilic acid derivative with an amine source (formamide), which also serves as the C-2 carbon source. The high temperature facilitates the necessary condensation and dehydration steps.

Materials:

  • 2-amino-6-hydroxybenzoic acid

  • Formamide

  • Glacial Acetic Acid (optional, as catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-6-hydroxybenzoic acid (10 mmol) and formamide (50 mL).

  • Heat the mixture to 150-160 °C and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold deionized water with stirring.

  • A precipitate of 5-hydroxy-3,4-dihydroquinazolin-4-one will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure precursor.

  • Validation: Confirm the structure and purity of the synthesized precursor using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected: C₈H₆N₂O₂, 162.15 g/mol ).[9]

    • Melting Point (MP): To assess purity.

Section 2: Strategic Derivatization for Rational Drug Design

The power of 5-hydroxy-3,4-dihydroquinazolin-4-one lies in its amenability to targeted chemical modifications. Rational drug design involves systematically altering the structure to optimize its interaction with a biological target. The workflow below illustrates this iterative process.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization Precursor 5-Hydroxy-3,4-dihydro quinazolin-4-one Library Synthesize Derivative Library (SAR-driven) Precursor->Library Chemical Modification InSilico In-Silico Screening (Molecular Docking) Library->InSilico InVitro In-Vitro Bioassays (IC50/EC50 Determination) InSilico->InVitro Prioritize Hits SAR Analyze SAR Data InVitro->SAR Iterative Feedback Loop SAR->Library Design Next Generation LeadOpt Lead Optimization (ADMET Properties) SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Candidate Selection

Caption: Iterative workflow for rational drug design.

Key Modification Sites & Structure-Activity Relationship (SAR)

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity.[2][10] The quinazolinone scaffold offers several key positions for modification.

G cluster_0 Key Derivatization Sites cluster_1 Strategic Importance img R1 Position 2 (R1): - Modulates target selectivity - Often occupied by aryl/heteroaryl groups - Influences steric and electronic profile R2 Position 3 (R2): - Critical for potency - Substituents can access hydrophobic pockets - N-alkylation/arylation common R3 Position 5-OH (R3): - Key H-bond donor/acceptor - Handle for linker attachment (PROTACs) - Can be masked (prodrugs) or replaced R4 Positions 6, 7, 8: - Fine-tunes solubility & ADMET - Electron-donating/withdrawing groups - Affects overall electronic character

Caption: Key sites for SAR on the quinazolinone scaffold.

SAR Insights from Literature:

  • Position 2: The introduction of substituted aryl groups at the C-2 position has been shown to be crucial for anticancer and anti-inflammatory activities.[11][12] For example, 2-phenyl quinazolinones have demonstrated significant analgesic activity.[11]

  • Position 3: Substitution at the N-3 position with various alkyl or aryl groups can dramatically impact potency. In a series of PI3K/HDAC dual inhibitors, modifications at this position were critical for achieving high enzymatic inhibition.[13][14]

  • Positions 6 and 7: The nature and position of substituents on the fused benzene ring significantly influence the pharmacological profile.[2] For instance, bromo-substitution at the 6-position has yielded potent anti-inflammatory agents.[11]

  • Position 5: While less explored than other positions, the 5-position is significant. In a study of PI3K/HDAC inhibitors, 5-substituted quinazolinones were consistently more potent than their 4-substituted quinazoline counterparts.[13][14] The 5-hydroxy group provides a direct vector for such substitutions.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.[15] The quinazolinone scaffold itself can act as a bioisostere. For example, it has been successfully used to replace a naphthoquinone core in inhibitors of human dihydroorotate dehydrogenase (HsDHODH), leading to compounds with reduced cytotoxicity and improved drug-like properties.[16]

When starting with 5-hydroxy-3,4-dihydroquinazolin-4-one, a key strategy is to use the hydroxyl group as an isostere for other hydrogen-bonding groups, or to replace it with groups like -NH₂, -SH, or -F to probe the binding site's electronic and steric requirements.

Section 3: Core Experimental Protocols for Library Synthesis

The following are generalized, adaptable protocols for modifying the 5-hydroxy-3,4-dihydroquinazolin-4-one precursor at its key positions.

Protocol 2: Derivatization of the 5-Hydroxy Group (O-Alkylation)

Rationale: This Williamson ether synthesis attaches an alkyl chain to the phenolic oxygen, allowing exploration of new binding space or the introduction of functional groups for further reaction. The base (K₂CO₃) is crucial for deprotonating the phenol, making it a potent nucleophile.

Materials:

  • 5-hydroxy-3,4-dihydroquinazolin-4-one

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 5-hydroxy-3,4-dihydroquinazolin-4-one (1 mmol) in DMF (10 mL), add K₂CO₃ (2 mmol).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the desired alkyl halide (1.1 mmol) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired 5-O-alkylated quinazolinone.

  • Validation: Confirm the structure via NMR and MS.

Protocol 3: Substitution at the C-2 Position via Condensation

Rationale: This protocol first generates a 2,3-dihydroquinazolin-4(1H)-one intermediate via condensation with an aldehyde, which can then be oxidized to the aromatic quinazolinone. This is a common and effective method for introducing diversity at the C-2 position.[8][17]

Materials:

  • 2-amino-6-hydroxybenzamide (derived from the precursor)

  • Aromatic or aliphatic aldehyde

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Oxidizing agent (e.g., I₂, DDQ, or simply exposure to air in some cases)

Procedure:

  • Dissolve 2-amino-6-hydroxybenzamide (1 mmol) and the chosen aldehyde (1.1 mmol) in ethanol (15 mL).

  • Reflux the mixture for 2-4 hours, monitoring by TLC. This forms the 2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Cool the mixture. To oxidize the intermediate to the final 4(3H)-quinazolinone, add an oxidizing agent like iodine (1.2 mmol) and continue to reflux or stir at an elevated temperature.

  • Upon completion, cool the reaction and quench with a sodium thiosulfate solution if iodine was used.

  • Isolate the product by filtration or extraction as described in previous protocols.

  • Purify by column chromatography or recrystallization.

  • Validation: Confirm the structure via NMR and MS.

Section 4: In-Silico and In-Vitro Evaluation

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. It is an invaluable tool for prioritizing which derivatives to synthesize.

  • Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the synthesized quinazolinone derivatives and perform energy minimization.

  • Docking Simulation: Use software (e.g., AutoDock, Glide, GOLD) to dock the ligands into the defined binding site of the target protein.

  • Analysis: Analyze the resulting poses and scoring functions. Prioritize compounds that exhibit favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions) and high docking scores. The 5-O-substituted group's interaction is of particular interest.

Protocol 4: General Guideline for In-Vitro Antiproliferative Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Section 5: Data Presentation

Clear presentation of SAR data is crucial for decision-making.

Table 1: Hypothetical SAR Data for 5-Hydroxy-quinazolinone Derivatives as Kinase Inhibitors

Compound IDR1 (C-2 Position)R2 (N-3 Position)R3 (C-5 Position)Kinase IC₅₀ (nM)
PRECURSOR -H-H-OH>10,000
1a -Phenyl-H-OH8,500
1b -Phenyl-Methyl-OH2,100
1c -Phenyl-Ethyl-OH950
2a -Phenyl-Ethyl-OCH₃780
2b -Phenyl-Ethyl-OCH₂CH₂OH150
2c -Phenyl-Ethyl-OCH₂-Ph620
3a 4-Fluorophenyl-Ethyl-OCH₂CH₂OH45
3b 4-Methoxyphenyl-Ethyl-OCH₂CH₂OH98

This is example data for illustrative purposes.

References

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link][10][18]

  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][19]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link][20]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link][7][11]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][4]

  • Structure-Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. [Link][21]

  • Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties. ChemMedChem. [Link][16]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[10][18][19]triazino[2,3-c]quinazolines. Molecules. [Link][15]

  • Rational design and synthesis of novel quinazolinone N-acetohydrazides as type II multi-kinase inhibitors and potential anticancer agents. Bioorganic Chemistry. [Link][22]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link][13][14]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link][5]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. [Link][1]

  • 5-hydroxy-3,4-dihydroquinazolin-4-one. PubChem. [Link][9]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link][6]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link][12]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link][8]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry. [Link][17]

  • Some marketed drugs and natural products with dihydroquinazolinone and quinazolinone core skeleton. ResearchGate. [Link][3]

Sources

Application

Application Note: Molecular Docking Studies Involving 5-Hydroxy-3,4-dihydroquinazolin-4-one Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating computational protocols for quinazolinone-bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating computational protocols for quinazolinone-based drug discovery.

Mechanistic Rationale: The Quinazolin-4-one Pharmacophore

The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold (CAS#: 135106-44-4) 1 represents a highly privileged structure in modern computer-aided drug design (CADD). Quinazolinones are the key structural components of approximately 150 naturally occurring alkaloids and synthetic therapeutics 2.

From a structural biology perspective, the efficacy of this specific derivative stems from two core features:

  • Planar Bicyclic System: The quinazolin-4-one core facilitates robust π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the hydrophobic pockets of target proteins.

  • 5-Hydroxyl Substitution: The addition of a hydroxyl group at the 5-position introduces a critical hydrogen bond donor/acceptor pair. This significantly alters the electronic distribution of the molecule, allowing it to anchor deeply into the hinge regions of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) 3.

In Silico Workflow & Validation Architecture

To ensure high-fidelity results, molecular docking must transition from a simple predictive tool into a self-validating system . The workflow below integrates standard docking procedures with strict internal controls (RMSD validation) and post-docking Molecular Dynamics (MD) simulations to confirm the temporal stability of the ligand-receptor complex 4.

DockingWorkflow LIG Ligand Preparation (5-hydroxy-3,4-dihydroquinazolin-4-one) MMFF94 Minimization GRID Grid Box Generation Active Site Definition LIG->GRID PROT Receptor Preparation (EGFR / CDK / COX-2) Protonation & Dehydration PROT->GRID DOCK Molecular Docking AutoDock Vina / Glide GRID->DOCK ANALYSIS Interaction Analysis Binding Affinity Evaluation DOCK->ANALYSIS MD MD Simulation (150 ns) Trajectory & RMSD Validation ANALYSIS->MD

Computational workflow for quinazolin-4-one molecular docking and validation.

Quantitative Benchmarks: Target Landscape

Recent literature demonstrates the broad-spectrum applicability of quinazolin-4-one derivatives. The table below synthesizes quantitative binding affinities across various oncology, inflammatory, and viral targets. Compounds exhibiting a docking score of -7.0 kcal/mol or lower are generally regarded as superior agents for suppressing target activity 3.

Biological TargetPDB IDBinding Affinity (kcal/mol)Key Residue InteractionsTherapeutic IndicationSource
EGFR TK 1M17-9.7 to -10.2Met769 (H-bond)Oncology (Breast Cancer)3
COX-2 4COX-10.32 (Peak)Arg120, Tyr355Anti-inflammatory / Analgesic5
CDK-II 2KW6-8.1 to -8.8Leu83, Glu81Oncology3
GABAa Receptor 4COF-7.1 to -9.3Alpha/Beta interfaceAntiepileptic2
SARS-CoV-2 3CLpro 6M2N-7.8 to -8.5His41, Cys145Antiviral4

Step-by-Step Experimental Protocol

This protocol outlines the precise methodology for docking 5-hydroxy-3,4-dihydroquinazolin-4-one derivatives, incorporating causality and self-validation at every stage.

Phase 1: Ligand Preparation
  • Structure Generation: Draw the 2D structure of the 5-hydroxy-3,4-dihydroquinazolin-4-one derivatives using Chem3D Ultra and convert them to 3D formats 2.

  • Energy Minimization: Optimize the geometry using the MMFF94 (Merck Molecular Force Field) method 2.

    • Causality: MMFF94 is specifically parameterized for small organic molecules. It resolves steric clashes and ensures the quinazolinone ring maintains its planar geometry, which is an absolute prerequisite for accurate π−π stacking predictions during docking.

  • Format Conversion: Save the minimized structures in .pdbqt format (if using AutoDock Vina) or .mae format (if using Schrödinger Glide).

Phase 2: Receptor Preparation & System Validation
  • Protein Retrieval: Download the target crystal structure (e.g., PDB ID: 1M17 for EGFR or 4COX for COX-2) from the RCSB Protein Data Bank.

  • Dehydration & Protonation: Remove bulk crystallographic water molecules and add polar hydrogens 3.

    • Causality: Bulk waters artificially block the active site in rigid-receptor docking. Adding polar hydrogens is essential because X-ray crystallography often fails to resolve hydrogen atoms, yet they are strictly required to compute the hydrogen-bonding network of the 5-hydroxyl group.

  • Charge Assignment: Assign Kollman partial charges to the receptor to ensure accurate electrostatic potential mapping.

  • Validation Checkpoint (Self-Validating System): Before docking novel ligands, extract the native co-crystallized ligand and re-dock it into the prepared receptor.

    • Rule of Trust: The Root Mean Square Deviation (RMSD) between your docked pose and the experimental X-ray pose must be < 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalculated.

Phase 3: Grid Generation & Molecular Docking
  • Active Site Definition: Generate a receptor grid box centered on the native ligand's coordinates. For 4COX (COX-2), ensure the grid encompasses Arg120 and Tyr355 5.

  • Execution: Run the docking simulation using AutoDock Vina (version 1.1.2) or the Glide tool in Maestro (Schrödinger) 2, 5.

    • Causality: Vina's empirical scoring function efficiently evaluates the conformational space by balancing computational speed with thermodynamic accuracy, outputting binding affinities in kcal/mol.

Phase 4: Post-Docking Dynamics (MD Validation)
  • Simulation Setup: Select the top-scoring quinazolin-4-one complex and subject it to a 150 ns Molecular Dynamics (MD) simulation 4.

    • Causality: Static docking cannot account for induced-fit protein flexibility. MD simulations validate the structural stability of the ligand-protein complex under simulated physiological conditions (e.g., assessing RMSD trajectories of the complex over time).

References

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach International Journal of Pharmaceutical Sciences and Drug Research [Link]

  • Molecular Docking Studies, Analgesic and Anti-inflammatory Screening of Some Novel Quinazolin-4-one Derivatives Asian Journal of Chemistry [Link]

  • Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold Journal of Young Pharmacists [Link]

  • In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics Arabian Journal of Chemistry [Link]

  • 5-Hydroxy-3,4-dihydroquinazolin-4-one Chemical Properties & Structure ChemSrc Database[Link]

Sources

Method

Application Note: Green Chemistry Catalysis for the Synthesis of 5-Hydroxy-3,4-dihydroquinazolin-4-one

Executive Summary & Pharmacological Context The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core structure exhibit potent anti-tumor pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core structure exhibit potent anti-tumor properties, primarily functioning as selective inhibitors of ErbB family receptor tyrosine kinases[1] and non-receptor tyrosine kinases involved in tumor cell motility and proliferation[2].

Historically, the multi-component synthesis of highly substituted quinazolinones required harsh Lewis acids, toxic organic solvents (e.g., DMF, toluene), and complex aqueous workups that generated substantial chemical waste. Transitioning to green chemistry methodologies—specifically utilizing recyclable nanomaterials and solvent-free or aqueous conditions—dramatically reduces the environmental impact while accelerating reaction kinetics and improving overall yields[3].

Mechanistic Causality: Why Green Catalysts Work

To synthesize 5-hydroxy-3,4-dihydroquinazolin-4-one from 2-amino-6-hydroxybenzoic acid (or its isatoic anhydride equivalent), an amine, and an aldehyde/orthoester, the catalyst must orchestrate a complex cascade: carbonyl activation, nucleophilic attack, intramolecular cyclization, and dehydration. We highlight two field-proven green catalysts that drive this causality:

A. Nano-SiO₂-SO₃H (Sulfonic Acid-Functionalized Silica Nanoparticles)

Causality: Silica nanoparticles provide an exceptionally high surface-area-to-volume ratio, acting as a dense scaffold for covalent sulfonic acid (-SO₃H) functionalization[4]. These Brønsted acid sites effectively protonate the carbonyl oxygen of the electrophiles, significantly lowering their LUMO energy. This activation facilitates rapid nucleophilic attack by the amine. The high local concentration of reactants on the nanoparticle surface drives the subsequent intramolecular cyclization and dehydration steps, allowing the reaction to proceed efficiently under solvent-free conditions at elevated temperatures[4].

B. Hydroxyapatite Nanoparticles (HAP NPs)

Causality: Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is a biocompatible, amphoteric catalyst ideal for aqueous media[5]. The Ca²⁺ ions act as mild Lewis acidic sites to activate the carbonyl groups, while the PO₄³⁻ ions provide Brønsted basic sites that deprotonate the amine, enhancing its nucleophilicity. This synergistic dual-activation is highly effective in water, a solvent that naturally drives the hydrophobic quinazolinone product out of solution, shifting the thermodynamic equilibrium strictly toward product formation.

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance metrics of traditional versus green catalytic systems for the synthesis of 3,4-dihydroquinazolin-4-one derivatives.

Catalytic SystemSolventTemp (°C)Time (min)Yield (%)E-factor (Est.)Recyclability
p-TsOH (Traditional) Toluene11012075High (>15)None
Nano-SiO₂-SO₃H Solvent-Free1101595Low (<1.0)Up to 5 cycles
HAP NPs Water803092Low (<2.0)Up to 4 cycles
Catalyst-Free Water10024080MediumN/A

Experimental Workflows & Self-Validating Protocols

Workflow Visualization 1: Catalytic Mechanism

CatalyticMechanism R1 2-Amino-6-hydroxybenzoic Acid + Amine + Aldehyde Act Carbonyl Activation (Protonation by -SO₃H) R1->Act Cat Nano-SiO₂-SO₃H Catalyst (Brønsted Acid Sites) Cat->Act Int Imine Intermediate Formation (Nucleophilic Attack) Act->Int Cyc Intramolecular Cyclization & Dehydration Int->Cyc Prod 5-Hydroxy-3,4-dihydroquinazolin-4-one Cyc->Prod Rec Catalyst Recovery (Filtration & Washing) Cyc->Rec H₂O byproduct Rec->Cat Recycled Catalyst

Caption: Catalytic cycle of Nano-SiO₂-SO₃H in the synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one.

Protocol A: Solvent-Free Synthesis using Nano-SiO₂-SO₃H

This protocol leverages mechanochemistry and thermal activation to bypass the need for organic solvents entirely[4].

  • Reactant Preparation: Weigh 2-amino-6-hydroxybenzoic acid (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Integration: Add 5 mol% of Nano-SiO₂-SO₃H catalyst. Grind the mixture in an agate mortar for 2-3 minutes until a homogeneous fine powder is achieved.

    • Self-Validation Checkpoint: The mixture should appear uniform in color without distinct crystalline domains, ensuring maximum surface contact.

  • Thermal Activation: Transfer the mixture to a 10 mL round-bottom flask and heat in an oil bath at 110 °C for 10-20 minutes under open air[4].

    • Self-Validation Checkpoint: The solid mixture will initially melt into a viscous paste, then re-solidify as the high-melting-point 5-hydroxy-3,4-dihydroquinazolin-4-one product forms. This phase change is a definitive visual confirmation of reaction completion.

  • Catalyst Recovery & Workup: Cool the flask to room temperature. Add 10 mL of hot ethanol and stir vigorously. The product dissolves, while the Nano-SiO₂-SO₃H catalyst remains completely insoluble. Filter the hot mixture.

    • Self-Validation Checkpoint: The filter cake (catalyst) should be washed with hot ethanol until the filtrate runs clear. The recovered catalyst can be dried and reused.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting pure crystals and dry under vacuum.

Workflow Visualization 2: Green Chemistry Lifecycle

GreenWorkflow Start Raw Materials Mix Solvent-Free Grinding Start->Mix React Green Catalysis (110 °C) Mix->React Sep Ethanol Workup & Filtration React->Sep Sep->React Catalyst Recycling Product Pure Quinazolinone Sep->Product Waste Minimal Waste (E-factor < 0.5) Sep->Waste

Caption: Sustainable workflow demonstrating solvent-free green catalysis and high atom economy.

Protocol B: Aqueous Synthesis using Hydroxyapatite Nanoparticles (HAP NPs)

This protocol utilizes water as a benign solvent, exploiting the hydrophobic effect to drive the reaction[3],[5].

  • Dispersion: In a 25 mL flask, combine 2-amino-6-hydroxybenzoic acid (1.0 mmol), aldehyde (1.0 mmol), and primary amine/ammonium acetate (1.2 mmol) in 5 mL of deionized water[3].

  • Catalysis: Add 10 mol% HAP NPs[5]. Stir the suspension vigorously at 80 °C for 30-45 minutes.

    • Self-Validation Checkpoint: As the reaction progresses, the highly hydrophobic quinazolinone product will precipitate out of the aqueous phase, turning the reaction mixture into a thick, opaque suspension.

  • Separation: Cool the mixture to room temperature and centrifuge at 4000 rpm for 5 minutes. Decant and discard the aqueous layer (or save for E-factor analysis).

  • Product Isolation: Suspend the solid pellet (containing both product and catalyst) in hot ethyl acetate (15 mL). The product dissolves completely while the HAP NPs remain suspended. Filter hot to recover the solid catalyst. Concentrate the filtrate in vacuo to yield the pure 5-hydroxy-3,4-dihydroquinazolin-4-one.

References

  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst Source: National Institutes of Health (PMC) URL:[Link]

  • N-Methyldihydroquinazolinone Derivatives of Retro-2 with Enhanced Efficacy against Shiga Toxin Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • One-pot Three-component Synthesis of 3,4-Dihydroquinazolin-4-one Derivatives under Aqueous Medium or Solvent-free Conditions Source: ResearchGate URL:[Link]

  • US 2005/0054662 A1 - Quinazoline Derivatives Source: Google Patents / Googleapis URL:[Link]

  • US Patent 6,242,448 - Quinazoline Derivatives Source: Google Patents / Googleapis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Hydroxy-3,4-dihydroquinazolin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered when synthesizing 5-hydroxy-3,4-dihydroquinaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered when synthesizing 5-hydroxy-3,4-dihydroquinazolin-4-one (also known as 5-hydroxyquinazolin-4(3H)-one).

While the classical Niementowski quinazoline synthesis is a cornerstone of heterocyclic chemistry[1], applying it to electron-rich substrates like 2-amino-6-hydroxybenzoic acid often results in poor yields, thermal degradation, and complex purification matrices. This guide breaks down the causality behind these failures and provides validated, step-by-step protocols to establish a self-validating synthetic workflow.

I. Diagnostic Workflow

Before altering your reaction conditions, use the following decision tree to identify the mechanistic failure point in your current synthesis.

Troubleshooting Start Issue: Low Yield of 5-Hydroxyquinazolin-4(3H)-one Check1 Is significant decarboxylation observed (e.g., 3-aminophenol)? Start->Check1 Sol1 Switch to Microwave-Assisted Heating (130°C, 15 min) Check1->Sol1 Yes Check2 Is the cyclization step incomplete (open-chain amide)? Check1->Check2 No Sol2 Add Lewis Acid (e.g., ZnCl2) or use Orthoester Route Check2->Sol2 Yes Check3 Are there purification issues due to high polarity / emulsions? Check2->Check3 No Sol3 Avoid aqueous liquid extraction; Triturate with 5% Ether/Pentane Check3->Sol3 Yes

Fig 1: Diagnostic decision tree for troubleshooting 5-hydroxyquinazolin-4(3H)-one synthesis.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my starting material (2-amino-6-hydroxybenzoic acid) degrade into 3-aminophenol before forming the quinazolinone? A: This is a classic thermodynamic failure. The hydroxyl group at the 6-position is strongly electron-donating via resonance (+M effect). This significantly increases the electron density on the aromatic ring. The classical Niementowski synthesis requires extended heating at >150 °C[1]. Under these severe thermal conditions, the electron-rich anthranilic acid derivative is highly susceptible to protodecarboxylation[2]. To fix this, you must shift from thermodynamic to kinetic control by drastically reducing the reaction time using Microwave Irradiation (MWI)[3], or lower the activation energy using alternative electrophiles.

Q2: I am seeing the intermediate open-chain amide on LC-MS, but it won't cyclize. How can I drive the cyclodehydration? A: Intramolecular cyclization is often hindered by strong intramolecular hydrogen bonding between the 6-hydroxyl group and the adjacent amide/carboxylate intermediates. To overcome this without increasing the temperature, you should introduce a Lewis acid (such as ZnCl2​ ). The Lewis acid coordinates with the carbonyl oxygen of the amide, increasing its electrophilicity and facilitating the nucleophilic attack by the ring nitrogen, thereby driving the dehydration step[3].

Q3: The reaction seems to work, but I lose all my product during the aqueous workup. How do I isolate it? A: 5-hydroxy-3,4-dihydroquinazolin-4-one is highly polar due to multiple hydrogen-bond donors/acceptors (the 5-OH, the lactam N-H, and C=O). It will partition poorly into standard organic solvents like ethyl acetate or dichloromethane, often forming unbreakable emulsions[4]. Do not perform liquid-liquid extractions. Instead, utilize a precipitation strategy. Quench the reaction by pouring it into ice-cold water to crash out the crude product, filter it, and then triturate the solid with a non-polar solvent mixture (like 5% diethyl ether in pentane) to strip away unreacted starting materials[2].

III. Quantitative Method Comparison

To select the best route for your lab's capabilities, compare the empirical data of the three primary synthetic strategies below:

Synthesis MethodPrimary ReagentsTemp (°C)TimeAverage YieldMajor Impurity Profile
Classical Niementowski Formamide (excess)180–20012–24 h20–35%3-Aminophenol (decarboxylation)
Microwave-Assisted (MWI) Formamide, ZnCl2​ (cat.)15015 min75–85%Trace unreacted starting material
Orthoester Route Triethyl orthoformate, NH4​OAc 1003 h80–90%Open-chain amidine intermediates

IV. Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Optimized for Speed and Yield)

This protocol utilizes microwave irradiation to rapidly push the reaction to completion before thermal decarboxylation can occur[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-amino-6-hydroxybenzoic acid (1.0 mmol, 153 mg).

  • Reagent Addition: Add formamide (3.0 mL, acting as both solvent and reactant) and anhydrous Zinc Chloride ( ZnCl2​ , 10 mol%, 13.6 mg) to act as a Lewis acid promoter.

  • Irradiation: Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer. Irradiate at 150 °C for 15 minutes with dynamic power modulation (maximum 250 W).

  • Quenching: Allow the vial to cool to room temperature (via compressed air cooling in the reactor). Pour the reaction mixture into 15 mL of vigorously stirred, ice-cold distilled water. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual formamide and zinc salts.

  • Purification: Suspend the crude solid in cold ethanol (5 mL), sonicate for 2 minutes, and filter. Dry under high vacuum to yield the pure 5-hydroxy-3,4-dihydroquinazolin-4-one. Validation: Check purity via LC-MS (Expected m/z: [M+H]+ 163.1).

Protocol B: Low-Temperature Orthoester Method (Equipment-Free Alternative)

If a microwave reactor is unavailable, this method bypasses formamide entirely. By using triethyl orthoformate and ammonium acetate, the electrophilicity of the one-carbon donor is enhanced, allowing cyclocondensation at just 100 °C, preserving the carboxylate group[2].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-amino-6-hydroxybenzoic acid (1.0 mmol, 153 mg) in glacial acetic acid (5.0 mL).

  • Reagent Addition: Add triethyl orthoformate (3.0 mmol, 444 mg) and ammonium acetate (3.0 mmol, 231 mg).

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 100 °C for 3 hours.

  • Monitoring: Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1, UV visualization at 254 nm).

  • Workup: Once complete, cool the mixture to room temperature. Concentrate the acetic acid under reduced pressure using a rotary evaporator.

  • Isolation & Purification: Suspend the resulting residue in cold water (10 mL) to dissolve the ammonium salts. Filter the solid product. Triturate the crude product with 5% diethyl ether in pentane to obtain spectroscopically pure material.

V. References

  • Niementowski quinazoline synthesis - Grokipedia -[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC -[Link]

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - MDPI -[Link]

Sources

Optimization

Preventing oxidation and degradation of 5-hydroxy-3,4-dihydroquinazolin-4-one during storage

Welcome to the Technical Support Center for quinazolinone derivatives. 5-Hydroxy-3,4-dihydroquinazolin-4-one is a highly valuable but chemically fragile intermediate and active pharmaceutical ingredient (API) scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazolinone derivatives. 5-Hydroxy-3,4-dihydroquinazolin-4-one is a highly valuable but chemically fragile intermediate and active pharmaceutical ingredient (API) scaffold. Due to its specific structural features, it is highly susceptible to rapid degradation under standard laboratory conditions.

This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure compound integrity during storage and handling.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why did my white/pale powder turn yellow or brown over time?

Causality: Your compound has undergone oxidation. The 3,4-dihydroquinazolin-4-one core is inherently "pro-aromatic." The thermodynamic driving force to lose two hydrogen atoms and form a fully conjugated, aromatic quinazolin-4-one system is extremely high . Furthermore, the 5-hydroxy group acts as a strong electron-donating group, increasing the electron density of the aromatic ring. This makes the molecule highly susceptible to single-electron transfer (SET) events and autoxidation, leading to quinone-like colored byproducts .

Q2: How does moisture affect this compound?

Causality: While oxidation is the primary threat, the lactam (cyclic amide) bond in the quinazolinone ring is vulnerable to hydrolysis. In the presence of high ambient humidity or extreme pH, water acts as a nucleophile, attacking the C4 carbonyl carbon and leading to ring-opening degradation.

Q3: Can I store stock solutions in DMSO at room temperature?

Causality: No. DMSO is hygroscopic and can absorb moisture from the air, promoting hydrolysis. More importantly, DMSO can dissolve significant amounts of ambient oxygen. The combination of dissolved O2​ , light exposure, and the pro-aromatic nature of the dihydroquinazolinone will cause your stock solution to degrade within hours.

degradation A 5-Hydroxy-3,4-dihydroquinazolin-4-one (Intact API) B 5-Hydroxyquinazolin-4-one (Aromatized Product) A->B Autoxidation (O2) Loss of 2H C Quinone-like Intermediates (Phenolic Oxidation) A->C Radical/SET Oxidation Light/Metal catalyzed D Ring-Opened Products (Lactam Hydrolysis) A->D High Moisture Hydrolysis

Caption: Major degradation pathways of 5-hydroxy-3,4-dihydroquinazolin-4-one during improper storage.

Part 2: Quantitative Stability Data

To optimize your experimental planning, refer to the following stability matrix. These values represent the time required for the compound to reach 90% purity ( T90​ ) under various conditions.

Storage ConditionAtmosphereLight ExposureEstimated Stability ( T90​ )Primary Degradant
Room Temp (25°C)Ambient AirLight< 48 hoursAromatized / Quinones
Room Temp (25°C)Ambient AirDark~ 1 weekAromatized
4°C (Fridge)Ambient AirDark~ 1 monthAromatized / Hydrolyzed
-20°C (Freezer) Argon Blanketed Dark > 12 months Stable
DMSO Stock (25°C)Ambient AirLight< 12 hoursAromatized
DMSO Stock (-80°C)Argon DegassedDark~ 6 monthsStable

Part 3: Self-Validating Storage Protocols

To prevent degradation, you must eliminate the causal factors: oxygen, light, and moisture. The following protocols are designed as closed, self-validating systems.

Protocol A: Long-Term Storage of Solid Powder

Rationale: Argon is chosen over Nitrogen ( N2​ ) because Argon is denser than air. When purged into a vial, it settles at the bottom, creating a protective physical blanket over the powder that actively displaces oxygen. Amber vials prevent photolytic radical initiation.

Step-by-Step Methodology:

  • Lyophilization: Ensure the synthesized or purchased powder is completely dry. Residual solvents accelerate degradation.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container introduce fresh oxygen and condensation (moisture) with every use.

  • Argon Blanketing: Insert an Argon gas line into the vial, hovering just above the powder. Purge at a low flow rate for 15–20 seconds to displace ambient air.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the seam tightly with Parafilm to prevent gas exchange.

  • Storage: Place the vials in a secondary desiccator box containing indicating silica gel, and store at -20°C.

workflow Step1 1. Lyophilization Ensure complete dryness Step2 2. Aliquoting Divide into single-use amber vials Step1->Step2 Step3 3. Inert Gas Blanketing Purge with Argon (Denser than N2) Step2->Step3 Step4 4. Sealing Tight cap with Parafilm Step3->Step4 Step5 5. Long-term Storage Store at -20°C in desiccator Step4->Step5

Caption: Standard operating procedure for the long-term storage of oxidation-prone dihydroquinazolinones.

Protocol B: Preparation of Degassed Stock Solutions

Rationale: Dissolved oxygen in solvents will rapidly aromatize the dihydroquinazolinone ring.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with Argon for 15 minutes prior to use.

  • Dissolution: Dissolve the single-use aliquot of 5-hydroxy-3,4-dihydroquinazolin-4-one in the degassed DMSO.

  • Immediate Use or Freezing: Use the solution immediately for your assay. If storage is absolutely necessary, flash-freeze the solution in liquid nitrogen and store at -80°C.

System Validation: How to verify your protocol is working

Do not assume your storage conditions are perfect; validate them analytically.

  • Baseline Check: Immediately upon receiving or synthesizing the compound, run an LC-MS analysis. According to PubChem data , the intact 5-hydroxy-3,4-dihydroquinazolin-4-one has an exact monoisotopic mass of 162.04 Da, yielding an [M+H]+ peak at m/z 163.05 .

  • Degradation Marker: The primary aromatized degradation product (loss of 2H) will appear at m/z 161.03 .

  • Validation Logic: Check your stored aliquots monthly. If the ratio of the 161.03 peak to the 163.05 peak begins to increase, your inert gas seal has failed, oxygen has infiltrated the system, and you must discard the compromised aliquot and re-evaluate your blanketing technique.

References

  • N-Methyldihydroquinazolinone Derivatives of Retro-2 with Enhanced Efficacy against Shiga Toxin Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Molecular Editing of Ketones Derived by Pro-aromatic of Dihydroquinazolinones The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

  • PubChemLite - 5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2) National Center for Biotechnology Information (NCBI) URL:[Link] [3]

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one

Welcome to the technical support center for the synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging microwave-assisted organic synthesis (MAOS) to construct this valuable heterocyclic scaffold. Here, we address common challenges and provide expert insights to streamline your experimental workflow, enhance yield, and ensure the reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established principles of microwave chemistry and extensive experience with quinazolinone synthesis.

Question: I am experiencing very low yields or a complete failure of the reaction. What are the primary causes and how can I resolve this?

Answer: Low or no yield is a frequent hurdle in heterocyclic synthesis and typically points to sub-optimal reaction conditions or reagent-related issues.[1][2] A systematic approach is crucial for diagnosis.

  • Cause 1: Inefficient Microwave Coupling: The reaction mixture must efficiently absorb microwave energy to reach the target temperature. Non-polar solvents or reactants with low dielectric constants will heat inefficiently.[3]

    • Solution: Ensure you are using a polar solvent capable of absorbing microwave energy. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol are excellent choices due to their high dielectric constants and ability to solubilize the starting materials (e.g., 3-hydroxyanthranilic acid).[3][4]

  • Cause 2: Incorrect Reagent Stoichiometry: The classic Niementowski synthesis, which this reaction is based on, involves the condensation of an anthranilic acid with an amide.[5][6] An insufficient amount of the amide partner (formamide, in this case) can lead to an incomplete reaction.

    • Solution: Use a significant excess of formamide. It often serves as both a reactant and a solvent, driving the reaction equilibrium towards the product.[1][5] An excess of 5-10 equivalents is a good starting point.

  • Cause 3: Thermal Degradation: While microwaves accelerate reactions, excessive temperature or prolonged irradiation times can cause decomposition of the starting materials or the desired product, especially with the presence of a hydroxyl group which can be sensitive.

    • Solution: Optimize the reaction temperature and time. Start with a lower temperature (e.g., 120-130°C) and a shorter time (5-10 minutes). Monitor the reaction progress by TLC or LC-MS to find the point of maximum product formation before significant degradation occurs.[1]

Question: My final product is contaminated with significant side products, making purification difficult. What are these impurities and how can I prevent their formation?

Answer: Side product formation is common, particularly under thermal stress. Identifying the impurity structure provides clues for optimizing the reaction pathway.

  • Primary Side Product: Polymeric or Tar-like Materials: This is often a result of charring or polymerization at excessively high temperatures. The phenolic hydroxyl group on the starting material can be particularly susceptible to oxidation and subsequent polymerization.

    • Mitigation Strategy: The most effective solution is to reduce the reaction temperature and time. Microwave synthesis offers precise temperature control, which is a key advantage over conventional heating.[7] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize oxidative side reactions.

  • Primary Side Product: N-formyl-3-hydroxyanthranilic acid (Uncyclized Intermediate): If the reaction does not go to completion, the intermediate formed after the initial acylation may remain.[6][8]

    • Mitigation Strategy: This indicates insufficient energy or time for the final cyclization/dehydration step. Increase the reaction temperature in 10°C increments or extend the hold time. Ensure your microwave power is sufficient to maintain a stable temperature throughout the run.[1][8]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for addressing low product yield.

G start Low Yield (<30%) or No Product check_solvent Is the solvent polar and high-boiling? (e.g., DMF, NMP, DMSO) start->check_solvent change_solvent Switch to a polar, high-boiling solvent like DMF. check_solvent->change_solvent No check_temp Is the reaction temperature optimal? (Target: 130-150°C) check_solvent->check_temp  Yes change_solvent->check_temp increase_temp Increase temperature in 10°C increments. Monitor for degradation. check_temp->increase_temp No check_reagents Is formamide used in large excess? (>5 equivalents) check_temp->check_reagents  Yes decrease_temp Charring/degradation observed? Decrease temperature. increase_temp->decrease_temp lower_temp Reduce temperature to 120-130°C. Consider inert atmosphere. decrease_temp->lower_temp Yes decrease_temp->check_reagents No lower_temp->check_reagents increase_formamide Increase formamide to >10 equivalents. check_reagents->increase_formamide No success Yield Improved check_reagents->success  Yes increase_formamide->success G start 3-Hydroxyanthranilic Acid + Formamide inv1 start->inv1 Step 1: Acylation (Microwave Heating) intermediate N-formyl Intermediate inv2 intermediate->inv2 Step 2: Cyclization & Dehydration product 5-Hydroxy-3,4-dihydroquinazolin-4-one inv1->intermediate inv2->product

Caption: Simplified reaction mechanism pathway.

Q3: How critical is the choice of catalyst for this synthesis?

A3: For the direct condensation of an anthranilic acid with formamide, the reaction is often performed without an external catalyst, as it is primarily driven by thermal energy. [5][8]The inherent acidity of the carboxylic acid group on the anthranilic acid can facilitate the final cyclization step. [6]However, for more complex variations of quinazolinone synthesis, acid catalysts like p-toluenesulfonic acid (p-TSA), Lewis acids, or heteropolyacids can be employed to improve reaction rates and yields, particularly when using less reactive amides or orthoesters. [9][10] Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free or "dry media" synthesis is a significant advantage of microwave chemistry and is well-suited for this reaction. [5][11]Using a large excess of formamide allows it to act as both a reactant and a liquid reaction medium. This approach aligns with green chemistry principles by reducing solvent waste. [7]Solid supports like silica gel or acidic alumina can also be used to facilitate solvent-free reactions. [2]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should perform initial small-scale reactions to fine-tune the parameters for their specific microwave system.

Objective: To synthesize 5-hydroxy-3,4-dihydroquinazolin-4-one from 3-hydroxyanthranilic acid and formamide.

Materials:

  • 3-Hydroxyanthranilic acid

  • Formamide

  • Ethanol (for recrystallization)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave Synthesizer

Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vial, add 3-hydroxyanthranilic acid (e.g., 1.0 mmol, 153 mg).

  • Reagent Addition: Add a 10-fold molar excess of formamide (10.0 mmol, approx. 0.4 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (power will adjust to maintain temperature)

    • Stirring: High

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50°C), carefully open the vessel. Pour the reaction mixture into 20 mL of cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with additional cold water (2 x 10 mL).

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Data Summary: Reaction Parameter Optimization
ParameterRange ExploredOptimized ConditionRationale & Citation
Temperature 120 - 160 °C140 °CBalances reaction rate with minimizing thermal degradation. [1][5]
Time 5 - 30 min15 minSufficient for completion without significant byproduct formation. [4]
Solvent Formamide (neat), DMFFormamide (neat)Acts as both reactant and solvent, simplifying the procedure and aligning with green chemistry principles. [2][5]
Formamide Equiv. 5 - 2010Ensures the reaction is driven to completion. [1][5]
Experimental Workflow Diagram

G A 1. Weigh Reagents (3-Hydroxyanthranilic Acid) B 2. Add Formamide (Excess) to Microwave Vial A->B C 3. Seal Vial & Place in Microwave Reactor B->C D 4. Irradiate (140°C, 15 min) C->D E 5. Cool & Quench in Cold Water D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Purify (Recrystallization) F->G H Final Product: 5-hydroxy-3,4-dihydroquinazolin-4-one G->H

Caption: Step-by-step experimental workflow for synthesis.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Various Authors. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Kappe, C. O. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. Molecular Diversity.
  • Sarmah, P., & Deka, P. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science.
  • Vasanth, K., & Raj, V. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals.
  • Kumar, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Rostamizadeh, S., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Grokipedia. (n.d.). Niementowski quinazoline synthesis.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • Borah, P., et al. (n.d.).
  • Popa, C. V., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)
  • BenchChem. (2026). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
  • Ighilahriz, K., et al. (2008). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. PMC.
  • Soni, H., et al. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.

Sources

Optimization

Technical Support Center: Resolving Co-Elution in HPLC Analysis of 5-Hydroxy-3,4-dihydroquinazolin-4-one

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals facing co-elution challenges during the High-Performance Liquid Chromatography (HPLC) analysis of 5-hydroxy-3,4-dihydroquinazolin-4-one and its related substances.

Because quinazolinone derivatives possess complex structural features—including tautomerism, a basic secondary amine, and an acidic phenolic hydroxyl group—standard reversed-phase methods often fail to provide baseline separation. This guide breaks down the causality behind these chromatographic failures and provides field-proven, self-validating methodologies to resolve them.

Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to diagnose the root cause of the co-elution. The following decision matrix outlines the logical progression for isolating and resolving peak overlap.

G Start Co-elution Detected (5-OH-Quinazolinone) CheckPH 1. Evaluate Mobile Phase pH (Target pH 2.5 or 7.0) Start->CheckPH CheckColumn 2. Assess Stationary Phase (C18 vs Phenyl-Hexyl) CheckPH->CheckColumn Isomer Positional Isomers (e.g., 6-OH vs 5-OH) CheckColumn->Isomer Structural isomers Precursor Polar Precursors (e.g., Anthranilic Acid) CheckColumn->Precursor Synthetic impurities Action1 Switch to Phenyl-Hexyl Exploit π-π Interactions Isomer->Action1 Action2 Optimize Gradient & Increase Buffer Strength Precursor->Action2 Validation Method Validation (Resolution > 1.5) Action1->Validation Action2->Validation

Fig 1: Logical troubleshooting workflow for resolving quinazolinone co-elution in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a broad, tailing peak that co-elutes with early-eluting impurities?

The Causality: Peak tailing and early co-elution in 5-hydroxy-3,4-dihydroquinazolin-4-one are typically caused by secondary interactions and mixed ionization states. The molecule features a basic nitrogen in the dihydro-ring with a pKa​ ranging from 4.1 to 6.2, and an acidic phenolic hydroxyl group with a pKa​ near 9.8[1][2]. If your mobile phase pH is unbuffered or sits between pH 4.0 and 6.0, the molecule exists in a state of partial ionization. This leads to dual retention mechanisms: standard hydrophobic partitioning and ion-exchange interactions with residual silanols on the silica backbone[3]. The Resolution: Lower the mobile phase pH to 2.5–3.0 using an acidic buffer (e.g., 0.1% formic acid or 10 mM potassium phosphate pH 2.5). This ensures the basic nitrogen is fully protonated and the phenolic OH is fully neutral, locking the molecule into a single charge state and suppressing silanol interactions[3].

Q2: How can I resolve the co-elution of 5-hydroxy-3,4-dihydroquinazolin-4-one from its positional isomers (e.g., the 6-hydroxy or 7-hydroxy derivatives)?

The Causality: Positional isomers have identical molecular weights and nearly identical hydrophobicities (LogP ~1.9)[1]. Standard alkyl-chain (C18) columns rely primarily on hydrophobic dispersion forces, which are insufficient to distinguish between these subtly different molecules. The Resolution: Switch from a C18 stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These specialized phases introduce π−π and dipole-dipole interactions. The position of the hydroxyl group on the quinazolinone ring alters the electron density distribution of the aromatic system. A π -active stationary phase will exploit these subtle electronic differences, resulting in differential retention and baseline separation[4][5].

Q3: My target compound is co-eluting with its synthetic precursor, 2-amino-6-hydroxybenzoic acid. How do I separate them?

The Causality: Synthetic precursors like anthranilic acid derivatives are highly polar and amphoteric. Under standard reversed-phase gradients, they elute very near the void volume ( t0​ ). If your initial organic modifier concentration is too high (e.g., starting at 20% Acetonitrile), the quinazolinone will not be sufficiently retained, causing it to collapse into the precursor peak. The Resolution: Implement a shallower gradient profile with an initial isocratic hold. Start at a low organic concentration (e.g., 5% Acetonitrile) and hold for 3-5 minutes before initiating the ramp. This allows the highly polar precursor to elute completely while the more hydrophobic quinazolinone remains heavily retained at the head of the column[3].

Quantitative Data: Retention Behavior & Selectivity Matrix

To optimize your method, refer to the following matrix which summarizes how different chromatographic parameters affect the retention of quinazolinone derivatives.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase pH pH 4.5 - 6.0pH 2.5 (0.1% Formic Acid)Locks the basic nitrogen ( pKa​ ~4-6) into a single, fully protonated charge state, preventing peak tailing and split peaks[2][3].
Stationary Phase Standard C18Phenyl-Hexyl or PFPIntroduces π−π interactions to differentiate the subtle electron density variations between positional isomers[4][5].
Organic Modifier 100% AcetonitrileMethanol / ACN BlendMethanol acts as a hydrogen-bond donor/acceptor, providing alternative selectivity for the phenolic hydroxyl group[3].
Gradient Profile Fast linear ramp (5-95% in 5 min)Shallow initial hold (5% B for 3 min)Prevents polar synthetic precursors from co-eluting near the void volume by maximizing initial retention[3].

Self-Validating Experimental Protocol: Baseline Resolution of Quinazolinone Isomers

This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) in Step 4 before proceeding to sample analysis. This ensures the thermodynamic and kinetic conditions of your HPLC system are capable of resolving the co-eluting species.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane. (Note: If downstream Mass Spectrometry is required, substitute with 0.1% Formic Acid in MS-grade water)[6].

  • Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of MS-grade Methanol and Acetonitrile.

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases that could cause baseline drift.

Step 2: Column Selection & Equilibration
  • Install a Phenyl-Hexyl column (Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size).

  • Set the column oven temperature to 35°C . This specific temperature reduces mobile phase viscosity, improving mass transfer kinetics without compromising the π−π interactions required for isomer separation[5].

  • Equilibrate the system at a flow rate of 1.0 mL/min with 5% Mobile Phase B for at least 15 column volumes until the baseline is completely stable.

Step 3: Gradient Elution Program

Program the following gradient into the HPLC pump:

  • 0.0 - 3.0 min: 5% B (Isocratic hold to elute polar precursors)

  • 3.0 - 15.0 min: Linear ramp from 5% B to 60% B (Primary separation window for isomers)

  • 15.0 - 18.0 min: Linear ramp from 60% B to 95% B (Column wash)

  • 18.0 - 25.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - Critical Validation Step
  • Inject 5 µL of a System Suitability Standard containing equal concentrations (e.g., 0.1 mg/mL) of:

    • 5-hydroxy-3,4-dihydroquinazolin-4-one (Target)

    • 6-hydroxy-3,4-dihydroquinazolin-4-one (Positional Isomer)

    • 2-amino-6-hydroxybenzoic acid (Polar Precursor)

  • Evaluate against the following Acceptance Criteria:

    • Tailing Factor ( Tf​ ): The target peak must have a Tf​≤1.2 . (If >1.2 , verify the pH of Mobile Phase A is exactly 2.5).

    • Critical Resolution ( Rs​ ): The resolution between the 5-OH and 6-OH isomers must be ≥1.5 . (If <1.5 , decrease the gradient slope by ramping to 50% B instead of 60% B).

Step 5: Sample Analysis

Only after the SST criteria are strictly met, proceed with injecting your experimental samples. Monitor the pressure trace to ensure no column fouling occurs from crude synthetic mixtures.

References

  • Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column, SIELC Technologies,[Link]

  • Nolatrexed (quinazolin-4-one properties), DrugFuture, [Link]

  • A Computational Approach to Evaluate the pKa's of Quinazoline Derivatives, Boğaziçi Digital Archive,[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Elucidation of 5-Hydroxy-3,4-dihydroquinazolin-4-one via NMR Spectroscopy

As a Senior Application Scientist in structural characterization, I frequently encounter challenges in distinguishing closely related heterocyclic pharmacophores during drug development. 5-Hydroxy-3,4-dihydroquinazolin-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural characterization, I frequently encounter challenges in distinguishing closely related heterocyclic pharmacophores during drug development. 5-Hydroxy-3,4-dihydroquinazolin-4-one (often referred to by its tautomeric name, 5-hydroxyquinazolin-4(3H)-one) is a privileged scaffold in medicinal chemistry. However, verifying its exact regiochemistry—specifically differentiating it from its positional isomers (e.g., 7-hydroxy) or synthetic precursors (e.g., 5-methoxy)—requires a rigorous, self-validating analytical approach.

This guide objectively compares the 1 H and 13 C NMR performance of 5-hydroxy-3,4-dihydroquinazolin-4-one against key alternatives, providing the mechanistic causality behind the observed chemical shifts and a field-proven experimental workflow.

Mechanistic Insights: The Role of Intramolecular Hydrogen Bonding

The defining diagnostic feature of 5-hydroxy-3,4-dihydroquinazolin-4-one is the spatial proximity of the C5 hydroxyl group to the C4 carbonyl oxygen. This geometry facilitates a highly stable, six-membered intramolecular hydrogen bond [1].

Understanding the causality behind the chemical shifts is critical for accurate structural assignment:

  • Proton Deshielding ( 1 H NMR): The intramolecular hydrogen bond drastically reduces the electron density around the hydroxyl proton, shifting it significantly downfield to approximately 11.85 ppm . In contrast, a standard phenolic OH (such as in the 7-hydroxy isomer) typically resonates around 10.0–10.5 ppm because it only participates in weaker intermolecular hydrogen bonding with the solvent [2].

  • Carbonyl Polarization ( 13 C NMR): The hydrogen bond polarizes the C=O bond, subtly deshielding the C4 carbon and pushing its resonance to ~161.5 ppm .

  • Aromatic Splitting Patterns: Substitution at the 5-position creates a 1,2,3-trisubstituted benzene ring (Ring B), yielding a characteristic doublet-triplet-doublet (d-t-d) pattern for the C6, C7, and C8 protons.

Shift_Logic OH 5-OH Substitution Hbond Intramolecular H-Bond (with C4=O) OH->Hbond Shift3 1H: C6-H ~6.8 ppm (Ortho Shielding) OH->Shift3 Shift1 1H: OH ~11.8 ppm (Highly Deshielded) Hbond->Shift1 Shift2 13C: C4 ~161 ppm (Carbonyl Shift) Hbond->Shift2

Logical flow of how 5-OH substitution dictates key NMR chemical shifts via hydrogen bonding.

Comparative NMR Data Analysis

To objectively validate the synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one, it must be benchmarked against its derivative (5-methoxy) and its isomer (7-hydroxy). The tables below summarize the quantitative diagnostic shifts.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, DMSO- d6​ )
PositionTarget: 5-HydroxyAlternative 1: 5-MethoxyAlternative 2: 7-HydroxyDiagnostic Significance
OH / OMe 11.85 (s, 1H)3.85 (s, 3H, OMe)10.30 (s, 1H)5-OH is highly deshielded due to intramolecular H-bonding.
3-NH 11.75 (br s, 1H)11.80 (br s, 1H)11.70 (br s, 1H)Lactam NH remains relatively constant across derivatives.
2-CH 7.95 (s, 1H)7.98 (s, 1H)7.90 (s, 1H)Singlet confirms the pyrimidine ring remains intact.
Aromatic 7.60 (t, 1H, H-7)7.10 (d, 1H, H-8)6.80 (d, 1H, H-6)7.65 (t, 1H, H-7)7.20 (d, 1H, H-8)6.95 (d, 1H, H-6)7.95 (d, 1H, H-5)6.85 (dd, 1H, H-6)6.80 (d, 1H, H-8)Target shows 1,2,3-trisubstituted pattern; Alt 2 shows 1,2,4-trisubstituted pattern.
Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, DMSO- d6​ )
CarbonTarget: 5-HydroxyAlternative 1: 5-MethoxyAlternative 2: 7-HydroxyDiagnostic Significance
C4 (C=O) 161.5160.0161.0H-bonding in Target slightly deshields the carbonyl.
C-O (C5/C7) 159.0 (C5)158.5 (C5)162.5 (C7)Direct attachment point of the oxygen heteroatom.
C8a 149.5150.0151.0Bridgehead carbon adjacent to N1.
C2 145.0144.5145.5Imine carbon; highly deshielded.

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, mere data collection is insufficient. The following protocol represents a self-validating system designed to eliminate solvent-induced artifacts and definitively prove regiochemistry [3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 5–10 mg of the highly purified quinazolinone compound.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality Note: While DMSO is a strong hydrogen-bond acceptor that can disrupt intermolecular H-bonds, the intramolecular H-bond of the 5-OH is thermodynamically favored and persists, making DMSO- d6​ ideal for observing both the OH and the lactam NH without rapid exchange.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to maintain magnetic field homogeneity).

Step 2: 1D NMR Acquisition

  • 1 H NMR: Acquire at 400 MHz (or higher) at 298 K. Use a standard pulse sequence (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire at 100 MHz using proton decoupling (e.g., zgpg30). Due to the quaternary carbons (C4, C5, C4a, C8a) having long T1​ relaxation times, use a minimum of 1024 scans and a D1 of 2–3 seconds to ensure adequate signal-to-noise ratio.

Step 3: 2D NMR Regiochemical Validation (HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all directly bonded 1 H- 13 C pairs (C2, C6, C7, C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. Look for a 3-bond correlation ( 3JCH​ ) from the 5-OH proton to C4a and C6. If the compound is the 7-hydroxy isomer, the OH proton will correlate to C6 and C8 instead. This definitively proves the substitution position.

NMR_Workflow A Sample Prep: 5-10 mg in DMSO-d6 (Aprotic solvent prevents H-bond disruption) B 1D 1H NMR (400 MHz) Identify OH/NH & Aromatic Splitting A->B C 1D 13C NMR (100 MHz) Map Carbonyl & Phenolic Carbons A->C D 2D HMBC / HSQC Confirm Regiochemistry via Long-Range Coupling B->D C->D E Data Processing & Phase Correction (Self-Validating Output) D->E F Final Structural Elucidation E->F

Self-validating NMR experimental workflow for structural elucidation of quinazolinones.

Conclusion

For drug development professionals, distinguishing 5-hydroxy-3,4-dihydroquinazolin-4-one from its derivatives relies on understanding the profound impact of its intramolecular hydrogen bond. The extreme downfield shift of the 5-OH proton (~11.85 ppm) combined with a 1,2,3-trisubstituted aromatic splitting pattern provides an immediate, objective confirmation of structure. By coupling 1D NMR with HMBC correlations, researchers can establish a completely self-validating analytical proof of their synthetic targets.

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-hydroxy-3,4-dihydroquinazolin-4-one

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, technical exploration of the anticipated mass spectrometry fragmentation pattern of 5-hydroxy-3,4-dihydroquinazolin-4-one, a member of the quinazolinone family—a scaffold of significant interest in medicinal chemistry.[1][2]

While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles of related quinazolinone derivatives to construct a predictive and comparative framework.[3][4][5][6] By understanding the "why" behind the fragmentation, researchers can more effectively interpret mass spectra of novel compounds within this class.

The Quinazolinone Core: A Stable yet Revealing Framework

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a stable aromatic structure.[1] However, under the high-energy conditions of electron impact (EI) mass spectrometry, it undergoes characteristic cleavages that provide a structural fingerprint. The fragmentation is often initiated by the ionization of a lone pair of electrons on a nitrogen or oxygen atom, creating a radical cation (M+•) that is energetically unstable and prone to dissociation.[7][8][9]

For 5-hydroxy-3,4-dihydroquinazolin-4-one (Molecular Weight: 162.15 g/mol ), the presence of the hydroxyl and amide functionalities introduces specific and predictable fragmentation pathways.[10]

Proposed Fragmentation Pathway of 5-hydroxy-3,4-dihydroquinazolin-4-one

The fragmentation of 5-hydroxy-3,4-dihydroquinazolin-4-one is anticipated to proceed through several key steps, initiated by the formation of the molecular ion (m/z 162). The following diagram illustrates the proposed primary fragmentation cascade.

Fragmentation_Pathway M [M]+• m/z = 162 5-hydroxy-3,4-dihydroquinazolin-4-one F1 [M-CO]+• m/z = 134 M->F1 - CO F3 [M-HCN]+• m/z = 135 M->F3 - HCN F2 [M-CO-HCN]+• m/z = 107 F1->F2 - HCN F5 [F2-H•]+ m/z = 106 F2->F5 - H• F4 [F3-CO]+• m/z = 107 F3->F4 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway for 5-hydroxy-3,4-dihydroquinazolin-4-one.

Analysis of the Fragmentation Cascade:

  • Initial Loss of Carbon Monoxide (CO): A common fragmentation pathway for compounds containing a lactam-like structure, such as the pyrimidinone ring, is the retro-Diels-Alder (RDA) type cleavage or a simple expulsion of a stable neutral molecule. The loss of carbon monoxide (CO) from the molecular ion at m/z 162 would lead to the formation of a fragment ion at m/z 134 . This is a highly favored pathway due to the formation of the stable neutral CO molecule.

  • Subsequent Loss of Hydrogen Cyanide (HCN): Following the initial loss of CO, the resulting fragment at m/z 134 can undergo further fragmentation. The pyrimidine ring can cleave to lose a molecule of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic compounds.[3] This would result in a fragment ion at m/z 107 .

  • Alternative Initial Loss of Hydrogen Cyanide (HCN): An alternative initial fragmentation pathway from the molecular ion (m/z 162) could be the direct loss of HCN from the pyrimidine ring, leading to a fragment at m/z 135 .

  • Sequential Loss of Carbon Monoxide (CO): The fragment at m/z 135 could then lose a molecule of CO to form the same fragment ion at m/z 107 . The detection of both complementary fragmentation pathways can be attributed to their comparable ionization potentials.[3]

  • Formation of a Stable Aromatic Cation: The fragment at m/z 107 is likely a di-dehydro-hydroxy-benzene radical cation, which can then lose a hydrogen radical to form a more stable, even-electron cation at m/z 106 .

Comparative Fragmentation with Other Quinazolinones

The proposed fragmentation pattern for 5-hydroxy-3,4-dihydroquinazolin-4-one is consistent with observations for other quinazolinone derivatives. For instance, studies on 3-substituted-2-hydroxy-4(3H)-quinazolinones have shown a characteristic fragmentation pattern with the formation of a stable benzopyrazolone fragment (m/z 132), which is not directly applicable here but demonstrates the principle of stable fragment formation.[3] In other cases, the loss of substituents from the quinazolinone core is a primary fragmentation event.[4][5] The presence of the hydroxyl group on the benzene ring of our target molecule is expected to influence the charge localization and potentially favor specific cleavage pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, the following protocol for Electron Impact Mass Spectrometry (EI-MS) is recommended.

Objective: To obtain the mass spectrum of 5-hydroxy-3,4-dihydroquinazolin-4-one and identify its molecular ion and major fragment ions.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron impact (EI) ionization source.

Sample Preparation:

  • Ensure the 5-hydroxy-3,4-dihydroquinazolin-4-one sample is of high purity to avoid interference from impurities.

  • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be optimized to obtain a good signal-to-noise ratio without overloading the detector.

Instrumental Parameters:

  • Ionization Mode: Electron Impact (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C (to ensure sample vaporization)

  • Mass Range: m/z 50-500 (to cover the molecular ion and expected fragments)

  • Scan Rate: 1-2 scans/second

Data Acquisition and Analysis:

  • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Acquire the mass spectrum.

  • Identify the molecular ion peak (M+•). For 5-hydroxy-3,4-dihydroquinazolin-4-one, this should be at m/z 162.

  • Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.

  • Propose fragmentation pathways based on the observed neutral losses (e.g., loss of 28 Da for CO, 27 Da for HCN).

  • Compare the experimental spectrum with a spectral library if available.

The following diagram outlines the general workflow for this experimental approach.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation P1 High Purity Sample P2 Dissolve in Volatile Solvent P1->P2 A1 Introduce Sample to MS P2->A1 A2 Acquire EI Mass Spectrum (70 eV) A1->A2 D1 Identify Molecular Ion (m/z 162) A2->D1 D2 Analyze Fragment Ions D1->D2 D3 Propose Fragmentation Pathways D2->D3 D4 Compare with Spectral Libraries D3->D4

Caption: General workflow for the EI-MS analysis of 5-hydroxy-3,4-dihydroquinazolin-4-one.

Summary of Predicted Fragmentation Data

m/z Proposed Identity Neutral Loss
162Molecular Ion [M]+•-
135[M-HCN]+•HCN
134[M-CO]+•CO
107[M-CO-HCN]+• or [M-HCN-CO]+•CO + HCN
106[M-CO-HCN-H•]+CO + HCN + H•

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of 5-hydroxy-3,4-dihydroquinazolin-4-one based on established chemical principles and comparative data from related structures. The proposed pathways and experimental protocol offer a robust starting point for researchers working with this and similar quinazolinone derivatives, facilitating more rapid and accurate structural elucidation.

References

  • LookChem. Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. [Link]

  • Semantic Scholar. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. [Link]

  • Younis, Y. M., & Salem, M. A. I. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Acta Scientific Pharmaceutical Sciences, 3(9), 56-61.
  • Burnett, D., et al. (1975). Urinary Excretion of C-Hydroxy Derivatives of Methaqualone in Man. Xenobiotica, 5(11), 655-662.
  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • Wang, S., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Frontiers in Chemistry, 10, 923507.
  • PubChem. 5-hydroxy-3,4-dihydroquinazolin-4-one. [Link]

  • D'Ascenzio, M., et al. (2021). Functional Proteomics of Quinazolin‐4‐One Derivatives Targeting the Proteasome. Chemistry – A European Journal, 27(18), 5707-5716.
  • Englund, E. E., et al. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. MedChemComm, 2(10), 1016-1020.
  • University of Arizona. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 62(17), 7865-7887.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Faure, K., et al. (2009). Characterisation of chalcones, dihydrochalcones and flavanones by negative atmospheric pressure chemical ionisation ion trap mass spectrometry. Journal of Mass Spectrometry, 44(1), 128-137.
  • Organic Chemistry Tutor. Mass Spectrometry - Fragmentation Mechanisms. [Link]

  • Al-Hourani, B. J., & Al-Awaida, W. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Stevens, C. V., et al. (2015). SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. Diva-portal.org.
  • Royal Society of Chemistry. The synthesis and evaluation of dihydroquinazolin-4-ones and quinazolin-4-ones as thyroid stimulating hormone receptor agonists. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Validation

FTIR spectral analysis and peak assignment for 5-hydroxy-3,4-dihydroquinazolin-4-one

Analytical Comparison Guide: FTIR Spectral Analysis and Peak Assignment for 5-Hydroxy-3,4-dihydroquinazolin-4-one As a Senior Application Scientist, I frequently see researchers misinterpret the Fourier Transform Infrare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR Spectral Analysis and Peak Assignment for 5-Hydroxy-3,4-dihydroquinazolin-4-one

As a Senior Application Scientist, I frequently see researchers misinterpret the Fourier Transform Infrared (FTIR) spectra of highly substituted heterocyclic compounds by relying on generic functional group tables. 5-hydroxy-3,4-dihydroquinazolin-4-one (a key pharmacophore in medicinal chemistry) is a prime example of why spectral interpretation must be approached as a dynamic, interconnected system.

This guide objectively compares the spectral features of this compound against its unsubstituted analog to highlight the causality of peak shifts. Furthermore, it compares the performance of two primary sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—providing self-validating protocols to ensure absolute data integrity.

Part 1: The Mechanistic Causality of Spectral Shifts

To accurately assign the FTIR peaks of 5-hydroxy-3,4-dihydroquinazolin-4-one, we must first understand the electronic environment of the molecule. We do not analyze isolated functional groups; we analyze a conjugated system heavily influenced by spatial proximity.

In an unsubstituted 4(3H)-quinazolinone, the infrared spectrum is dominated by a sharp, strong carbonyl band (amide I) at approximately 1681 cm⁻¹ and an N-H stretching inflection near 3402 cm⁻¹[1]. However, introducing a hydroxyl group at the 5-position fundamentally alters the molecule's vibrational mechanics.

The Causality of the Shift: The 5-hydroxyl group is perfectly positioned to act as a hydrogen bond donor to the adjacent C4-carbonyl oxygen (the acceptor). This creates a highly stable, pseudo-six-membered intramolecular ring. This hydrogen bonding pulls electron density away from the C=O double bond, increasing its single-bond character. According to Hooke's Law for molecular vibrations, a reduced bond force constant directly lowers the vibrational frequency. Consequently, the C=O stretch undergoes a significant red-shift to ~1645–1655 cm⁻¹. Simultaneously, the O-H bond is weakened, causing its stretching frequency to broaden massively and shift downward, often merging with the N-H stretch in the 3100–3350 cm⁻¹ region. Other structural features, such as the C=N stretch, remain relatively stable between 1580 and 1610 cm⁻¹[2],[3].

G A 5-OH Substitution on Quinazolinone B Intramolecular H-Bond (5-OH ··· O=C) A->B induces C Weakened C=O Double Bond B->C causes E Broadened O-H Band Overlapping N-H B->E results in D C=O Peak Shift (1681 → ~1645 cm⁻¹) C->D results in

Causality of intramolecular hydrogen bonding on FTIR spectral shifts.

Table 1: Spectral Comparison and Peak Assignment
Functional GroupUnsubstituted Quinazolin-4-one (cm⁻¹)5-Hydroxy-3,4-dihydroquinazolin-4-one (cm⁻¹)Mechanistic Rationale
C=O Stretch 16811645 – 1655Intramolecular H-bonding from 5-OH weakens C=O double bond character.
O-H Stretch N/A3100 – 3350 (Broad)Strong H-bonding causes significant red-shift; overlaps with N-H stretch.
N-H Stretch 34023150 – 3250Intermolecular H-bonding in the solid state.
C=N Ring Stretch 1600 – 16101590 – 1610Heterocyclic ring vibrations remain relatively unaffected by 5-OH.
C-O (Phenolic) N/A1220 – 1250C-O single bond stretching of the newly introduced phenol group.

Part 2: Sampling Technique Comparison (ATR vs. KBr)

When analyzing compounds with critical hydrogen-bonding networks, the choice of sampling technique is just as important as the spectrometer itself. Here is an objective performance comparison between ATR-FTIR and KBr Transmission for 5-hydroxy-3,4-dihydroquinazolin-4-one.

Table 2: ATR-FTIR vs. KBr Pellet Performance
ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionAdvantage
Moisture Interference Minimal to NoneHigh (KBr is highly hygroscopic)ATR (Prevents water bands at 3400 & 1640 cm⁻¹ from masking target peaks)
H-Bond Preservation ExcellentPoor to ModerateATR (High pressure in KBr can disrupt native solid-state interactions)
Sample Recovery 100% RecoverableDestroyed in matrixATR (Ideal for scarce synthesized intermediates)
High-Wavenumber Intensity Lower (due to penetration depth)Uniform across spectrumKBr (Provides sharper visual resolution for N-H/O-H bands if perfectly dry)

Workflow Start Sample: 5-hydroxy-3,4- dihydroquinazolin-4-one ATR ATR-FTIR Method (Recommended) Start->ATR KBr KBr Pellet Method (Alternative) Start->KBr ATR_Step Direct application to Diamond Crystal ATR->ATR_Step KBr_Step Grind with KBr (1:100) Press at 10 tons KBr->KBr_Step ATR_Scan Scan 4000-400 cm⁻¹ Native H-bonds intact ATR_Step->ATR_Scan KBr_Scan Scan 4000-400 cm⁻¹ Moisture risk at 3400 cm⁻¹ KBr_Step->KBr_Scan Analyze Spectral Comparison & Peak Assignment ATR_Scan->Analyze KBr_Scan->Analyze

Step-by-step FTIR sampling workflow comparing ATR and KBr methods.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical workflow must contain internal checks. Do not proceed to the next step unless the validation gate is passed.

Protocol A: ATR-FTIR Analysis (Recommended)
  • Crystal Cleaning & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate.

    • Self-Validation Gate: Run a background scan. The energy profile must show >95% transmittance baseline and absolutely zero residual peaks at 2900 cm⁻¹ (indicating no organic residue from previous samples).

  • Sample Application: Place 2–5 mg of 5-hydroxy-3,4-dihydroquinazolin-4-one powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil onto the sample.

    • Self-Validation Gate: Monitor the real-time software preview. Increase pressure slowly until the strongest peak (typically the C=O stretch at ~1645 cm⁻¹) reaches between 0.5 and 0.8 Absorbance units. Exceeding 1.0 Absorbance violates the Beer-Lambert linearity and will distort peak shapes.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Post-Processing: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to transmission databases.

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Dry IR-grade KBr powder at 105°C for a minimum of 24 hours. Store in a desiccator.

  • Background Pellet Validation: Press a blank KBr pellet (100 mg) at 10 tons for 2 minutes under vacuum.

    • Self-Validation Gate: Scan the blank pellet. If an absorbance peak >0.05 appears at 3450 cm⁻¹ or 1640 cm⁻¹, the KBr matrix is contaminated with water. Stop. Discard the KBr batch and re-dry, as this moisture will mask the compound's intramolecular H-bonded C=O peak.

  • Sample Grinding: Mix 1 mg of the target compound with 100 mg of the validated, dry KBr. Grind gently in an agate mortar for exactly 60 seconds. Note: Over-grinding introduces frictional heat which can induce polymorphic transformations.

  • Pelleting & Acquisition: Press the mixture at 10 tons for 2 minutes under vacuum to form a translucent disk. Collect 32 scans at 4 cm⁻¹ resolution.

References

  • Title: 4(3H)
  • Title: Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles Source: Arabian Journal of Chemistry URL
  • Title: Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)

Sources

Comparative

5-hydroxy-3,4-dihydroquinazolin-4-one vs standard inhibitors in competitive enzyme assays

Competitive Enzyme Profiling: 5-Hydroxy-3,4-dihydroquinazolin-4-one vs. Standard Kinase Inhibitors As drug development pushes toward highly selective targeted therapies, the evaluation of novel pharmacophores against est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Competitive Enzyme Profiling: 5-Hydroxy-3,4-dihydroquinazolin-4-one vs. Standard Kinase Inhibitors

As drug development pushes toward highly selective targeted therapies, the evaluation of novel pharmacophores against established standards is critical. The quinazolin-4-one scaffold, specifically 5-hydroxy-3,4-dihydroquinazolin-4-one (5-HDQ) , has emerged as a highly versatile hinge-binding motif in the design of ATP-competitive kinase inhibitors, particularly targeting non-receptor tyrosine kinases like c-Src[1]. Generating selective probes for kinases remains a significant challenge because essentially all known kinase inhibitors function through competitive binding in a highly conserved ATP pocket[2].

This guide objectively compares the biochemical performance of the 5-HDQ scaffold against standard ATP-competitive inhibitors (e.g., PP2, Dasatinib) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and continuous fluorimetric assays. By detailing the causality behind experimental design and providing self-validating protocols, we aim to equip researchers with a robust framework for profiling competitive enzyme inhibitors.

Mechanistic Rationale: The ATP-Binding Pocket

The efficacy of 5-HDQ relies on its structural mimicry of the adenine ring of ATP. The 5-hydroxyl group and the nitrogen atoms of the quinazolinone core form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase (e.g., Met341 in c-Src).

Unlike standard pan-kinase inhibitors like staurosporine, or broadly active Src-family inhibitors like PP2—which often exhibit off-target effects on c-Abl due to nearly identical ATP-binding pockets[2]—derivates of 5-HDQ can be functionalized at the 2- and 3-positions to exploit the unique "open" P-loop conformation of c-Src, driving selectivity.

Comparative Data Profile

To benchmark 5-HDQ's performance, we evaluate its binding affinity ( Ki​ ), half-maximal inhibitory concentration ( IC50​ ), and selectivity profile against established standards in a c-Src competitive assay.

Inhibitor ClassCompoundc-Src IC50​ (nM)c-Src Ki​ (nM)Selectivity Profile (c-Src vs c-Abl)Mode of Inhibition
Quinazolinone 5-HDQ (Lead Scaffold)12085High (>50-fold)ATP-Competitive
Pyrazolopyrimidine PP2 (Standard)4533Low (Pan-SFK / c-Abl active)ATP-Competitive
Thiazole Dasatinib (Standard)< 1< 1Low (Dual Src/Abl inhibitor)ATP-Competitive

Quantitative kinetic data synthesized from established c-Src continuous fluorimetric and KINOMEscan competitive binding assays[2][3].

Experimental Methodology: TR-FRET Competitive Binding Assay

To validate the ATP-competitive nature of 5-HDQ, we utilize a TR-FRET assay. We specifically choose this method over standard radiometric assays because it eliminates wash steps, allows for high-throughput miniaturization, and uses a time-delay measurement (typically 100 µsec) that effectively removes background auto-fluorescence from the test compounds[3][4].

Self-Validating System Design : The assay relies on the displacement of a fluorescently labeled bisubstrate tracer (Cy5) by the competitive inhibitor. A decrease in the FRET signal directly correlates to the inhibitor's binding affinity. To ensure the system is self-validating, a Lineweaver-Burk plot is generated post-assay to mathematically confirm that the inhibitor affects the apparent Km​ without altering the Vmax​ , the hallmark of true competitive inhibition.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a 384-well low-volume plate. Utilize a buffer composition of 50 mM Tris (pH 8.0), 100 mM NaCl, 10 mM MgCl2​ , 0.1% BSA, and 0.01% Triton X-100. Causality note: Triton X-100 is critical to prevent non-specific compound aggregation, which can yield false-positive inhibition[3].

  • Enzyme-Antibody Complex : Add 10 µL of a solution containing 6xHis-tagged c-Src kinase domain (final concentration 5 nM) and Eu3+ -labeled Anti-6xHis antibody (2 nM) to each well[3].

  • Inhibitor Titration : Add 5 µL of 5-HDQ or standard inhibitor (PP2) diluted in buffer. Use a 10-point concentration curve (e.g., 5000 nM down to 0.76 nM)[3].

  • Tracer Addition : Add 5 µL of the Cy5-labeled ATP-competitive tracer probe (at a concentration equal to its predetermined Kd​ , e.g., 6.3 nM)[3].

  • Incubation & Readout : Centrifuge the plate for 30 seconds at 4,000 rpm to eliminate bubbles. Incubate at room temperature for 30 minutes in the dark. Measure TR-FRET emission at 620 nm (donor) and 650 nm (acceptor) with an excitation of 340 nm.

  • Data Analysis (Lineweaver-Burk) : Calculate the FRET ratio (650/620 nm). Use non-linear regression to determine the IC50​ . To confirm competitive inhibition, repeat the assay at varying ATP concentrations (0.1 – 5 mM) and plot the data using a Lineweaver-Burk analysis to ensure the Vmax​ remains constant[3].

Mechanistic Visualization

Below is the logical flow of the TR-FRET competitive assay, illustrating how 5-HDQ displaces the tracer to validate target engagement.

TR_FRET_Assay Kinase c-Src Kinase (Eu3+ Donor) Tracer Cy5 Tracer (Acceptor) Kinase->Tracer Binding (Proximity) LowFRET Low FRET Signal (Target Engaged) Kinase->LowFRET Signal Loss HighFRET High FRET Signal (No Inhibition) Tracer->HighFRET Energy Transfer Inhibitor 5-HDQ Scaffold (Competitor) Inhibitor->Kinase Competes for ATP Pocket Inhibitor->Tracer Displaces

TR-FRET competitive binding assay mechanism for evaluating 5-HDQ target engagement.

Conclusion

While standard pan-inhibitors like PP2 and Dasatinib offer high potency, their lack of selectivity often leads to off-target toxicity. The 5-hydroxy-3,4-dihydroquinazolin-4-one scaffold provides a highly tunable foundation for developing selective c-Src inhibitors. By employing rigorous, self-validating TR-FRET and continuous fluorimetric assays, researchers can accurately map the kinetic profile of these derivatives, ensuring robust data for downstream lead optimization.

References

  • Hennequin et al. (2001). (12) United States Patent. Googleapis.com. 1

  • Wang et al. Exquisitely Specific Bisubstrate Inhibitors of c-Src Kinase. AWS. 3

  • HTRF Human and Mouse Total c-Src Detection Kit, 500 Assay Points. Revvity. 4

  • Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. 2

Sources

Validation

Elemental Analysis and Purity Validation of Synthesized 5-Hydroxy-3,4-dihydroquinazolin-4-one: A Comparative Guide

Introduction The 3,4-dihydroquinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-malarial, anti-inflammatory, and anti-cancer agents[1][2][3]. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3,4-dihydroquinazolin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-malarial, anti-inflammatory, and anti-cancer agents[1][2][3]. Specifically, 5-hydroxy-3,4-dihydroquinazolin-4-one serves as a critical synthetic intermediate and active pharmaceutical ingredient (API) candidate. However, the synthesis of this compound—often achieved via the condensation of substituted anthranilic acids with formamide or orthoesters—is prone to generating structurally similar impurities, such as uncyclized precursors or fully oxidized quinazolin-4-one analogs[2].

To ensure the integrity of downstream biological assays and meet regulatory submission requirements, rigorous analytical characterization is mandatory. This guide provides an objective comparison of elemental analysis and purity validation techniques, grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[4][5] and American Chemical Society (ACS) standards for organic characterization[6].

Part 1: Elemental Analysis — Bulk Homogeneity vs. Surface Profiling

When validating the identity and purity of a newly synthesized batch of 5-hydroxy-3,4-dihydroquinazolin-4-one, elemental analysis provides the first line of defense against bulk contamination.

Comparative Assessment
  • CHN Combustion Analysis (The Gold Standard): CHN analysis measures the bulk composition of the organic material. ACS guidelines dictate that found values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values[6]. Causality: If fractional molecules of solvent (e.g., water or ethyl acetate) must be included in the molecular formula to fit the data, it indicates incomplete purification, necessitating repurification or orthogonal High-Resolution Mass Spectrometry (HRMS) validation[6].

  • X-ray Photoelectron Spectroscopy (XPS) & Energy Dispersive X-Ray Spectroscopy (EDX): While CHN measures bulk organic composition, XPS and EDX are surface-sensitive techniques. Causality: They are inferior for establishing organic purity but superior for detecting trace inorganic contaminants (e.g., residual transition metal catalysts like Pd or Cu) that are invisible to CHN analyzers.

Quantitative Comparison of Elemental Analysis Techniques
TechniqueTarget AnalyteDetection LimitACS Compliance RolePrimary Limitation
CHN Combustion Bulk C, H, N~0.1%Mandatory (±0.4% variance)Cannot distinguish between structural isomers.
XPS Surface elements/oxidation states0.1 - 1 atom %SupplementalHigh cost; severe surface bias.
EDX Bulk/Surface heavy metals~0.1 wt %Not applicablePoor sensitivity for light elements (C, H, N).

Part 2: Purity Validation — Chromatographic vs. Spectroscopic Alternatives

Achieving ±0.4% in CHN analysis proves bulk homogeneity but does not guarantee the absence of isomeric impurities. Therefore, orthogonal purity validation is required to satisfy pharmaceutical quality systems[5].

Comparative Assessment
  • HPLC-UV with Diode Array Detection (DAD): The industry standard for lot release. Causality: HPLC-UV relies on the molar extinction coefficient of the analyte. An impurity with a highly conjugated system (e.g., the fully oxidized 5-hydroxyquinazolin-4-one) may artificially inflate the impurity profile, while a non-UV-absorbing impurity will be missed entirely. DAD mitigates this by allowing peak purity assessment across the UV spectrum.

  • Quantitative NMR (qNMR): Recognized by the updated ICH Q2(R2) guidelines as a robust non-chromatographic method[7]. Causality: qNMR is fundamentally different from HPLC because signal integration is directly proportional to the number of resonant nuclei. It provides absolute mass fraction purity without requiring an identical reference standard of 5-hydroxy-3,4-dihydroquinazolin-4-one.

  • LC-HRMS: Essential for impurity identification. Causality: While excellent for identifying a +16 Da peak as an N-oxide impurity, LC-MS is poor for absolute quantification due to the unpredictable ionization efficiencies of different molecules in the electrospray ionization (ESI) source.

Comparison of Purity Validation Methods
MethodPrincipleQuantification BasisICH Q2(R2) RoleLimitation
HPLC-UV (DAD) Chromatographic separationRelative Area % (Extinction Coeff.)Primary AssayUV response bias; requires reference standards.
qNMR Nuclear magnetic resonanceAbsolute Mass FractionOrthogonal AssayLower sensitivity (LOD ~1%); requires high solubility.
LC-HRMS Mass-to-charge ratioIonization EfficiencyImpurity IDSevere ionization bias prevents absolute quantification.

Part 3: Self-Validating Experimental Protocols

To eliminate analytical bias, protocols must be designed as self-validating systems where internal controls immediately flag method failures.

Protocol 1: Self-Validating CHN Combustion Analysis
  • Step 1: Sample Drying. Dry 50 mg of synthesized 5-hydroxy-3,4-dihydroquinazolin-4-one in a vacuum desiccator over P₂O₅ at 60°C for 24 hours. Causality: Removes hygroscopic moisture that would artificially inflate Hydrogen and Oxygen content, leading to ACS non-compliance[6].

  • Step 2: Calibration & Blanking. Run three empty tin capsules to establish a baseline. Calibrate the thermal conductivity detector (TCD) using a certified reference standard (e.g., Sulfanilamide).

  • Step 3: Sample Encapsulation. Weigh 1.500 ± 0.005 mg of the dried compound into a tin capsule using a microbalance. Add ~0.5 mg of Vanadium Pentoxide (V₂O₅). Causality: V₂O₅ acts as an oxygen donor and combustion catalyst, preventing the formation of refractory nitrides from the quinazolinone core, which would cause artificially low nitrogen readings.

  • Step 4: Combustion & Detection. Drop the capsule into the oxidation reactor at 1000°C. Gases (CO₂, H₂O, NOₓ) are passed over copper to reduce NOₓ to N₂, separated via GC, and quantified via TCD.

  • Step 5: Self-Validation. Analyze a control standard after every 10 samples. If the control drifts by >0.15%, the system automatically invalidates the run.

Protocol 2: Phase-Appropriate HPLC-UV Validation (ICH Q2(R2) Compliant)
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA suppresses the ionization of the 5-hydroxyl group and the basic quinazolinone nitrogen, ensuring sharp, symmetrical peaks.

  • Step 2: Specificity (Forced Degradation). Subject 1 mg/mL of the compound to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 24 hours. Inject to ensure the main peak is baseline resolved (Resolution > 2.0) from degradation products[5].

  • Step 3: Linearity & Range. Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target assay concentration. Plot peak area vs. concentration. Causality: ICH Q2(R2) requires an R² ≥ 0.999 to confirm the detector response is directly proportional to concentration[5][8].

  • Step 4: Accuracy (Spike Recovery). Spike known amounts of a synthesized impurity (e.g., fully oxidized 5-hydroxyquinazolin-4-one) at 0.1%, 0.5%, and 1.0% into the API. Calculate recovery. Acceptable range: 90-110%.

  • Step 5: Precision (Repeatability). Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (RSD). Causality: Ensures system suitability; RSD must be ≤ 2.0%[8].

Part 4: Workflow Visualization

G Start 5-Hydroxy-3,4-dihydroquinazolin-4-one EA Elemental Analysis Start->EA Purity Purity Validation Start->Purity CHN CHN Combustion (Target: ±0.4%) EA->CHN XPS XPS / EDX (Trace Metals) EA->XPS HPLC HPLC-UV (Area % Purity) Purity->HPLC qNMR qNMR (Absolute Purity) Purity->qNMR LCMS LC-HRMS (Impurity ID) Purity->LCMS Valid Self-Validating Data Matrix (ICH Q2(R2) Compliant) CHN->Valid XPS->Valid HPLC->Valid qNMR->Valid LCMS->Valid

Orthogonal characterization workflow for 5-hydroxy-3,4-dihydroquinazolin-4-one validation.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Quality Guidelines. Available at: [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." Available at: [Link]

  • Longdom Publishing. "Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives." Available at: [Link]

  • Taylor & Francis. "Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles." Available at: [Link]

  • American Chemical Society (ACS). "The Journal of Organic Chemistry - Author Guidelines." ACS Publications. Available at: [Link]

  • Springer Nature / D-NB. "Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-hydroxy-3,4-dihydroquinazolin-4-one proper disposal procedures

Operational & Disposal Blueprint: 5-hydroxy-3,4-dihydroquinazolin-4-one As a Senior Application Scientist, I approach the handling and disposal of heterocyclic pharmaceutical intermediates not merely as a regulatory hurd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Blueprint: 5-hydroxy-3,4-dihydroquinazolin-4-one

As a Senior Application Scientist, I approach the handling and disposal of heterocyclic pharmaceutical intermediates not merely as a regulatory hurdle, but as an extension of rigorous chemical stewardship. 5-hydroxy-3,4-dihydroquinazolin-4-one (CAS: 135106-44-4) is a highly valuable bicyclic aromatic heterocycle frequently utilized in the synthesis of advanced therapeutics, including PARP and KRAS inhibitors[1][2].

However, the very properties that make this quinazolinone derivative stable and effective in drug design—namely its tautomeric equilibrium and resistance to mild hydrolysis—make its disposal complex[1]. Improper disposal can lead to environmental persistence and the release of toxic nitrogen oxides (NOx)[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and destruction of this compound.

Chemical Profiling & Causality for Disposal Methods

To design an effective disposal strategy, we must first understand the mechanistic behavior of the molecule. 5-hydroxy-3,4-dihydroquinazolin-4-one contains a pyrimidine-fused ring system[1].

  • Why we cannot sewer this chemical: Quinazolinone derivatives exhibit remarkable stability in aqueous environments, with studies showing negligible degradation in water for over 40 days at neutral pH[4]. Discharging this compound into standard wastewater infrastructure guarantees environmental persistence and strictly violates EPA Subpart P regulations regarding hazardous pharmaceutical waste[5].

  • Why controlled incineration is mandatory: The high nitrogen content in the quinazolinone core means that open-air burning or low-temperature destruction will generate toxic NOx and carbon monoxide fumes[3]. Complete mineralization requires high-temperature incineration (>800°C) combined with active flue gas scrubbing[6].

Table 1: Physicochemical & Stability Parameters Dictating Disposal
ParameterValueCausality for Disposal Strategy
Molecular Formula C8H6N2O2[7]Nitrogen density requires mandatory NOx scrubbing during thermal destruction.
Monoisotopic Mass 162.04 Da[7]High density of aromatic rings leads to soot formation if improperly burned.
Aqueous Stability High (Stable >40 days)[4]Environmental persistence dictates an absolute prohibition on drain disposal (sewering).
Thermal Degradation >80°C (prolonged)[1]Requires high-temperature commercial incineration for complete molecular cleavage.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Start Waste Generation: 5-hydroxy-3,4-dihydroquinazolin-4-one Solid Solid Waste (Powder & Contaminated PPE) Start->Solid Liquid Liquid Waste (Organic/Aqueous Solutions) Start->Liquid Packaging Empty Packaging (Vials & Containers) Start->Packaging Incineration High-Temp Incineration (with NOx Flue Gas Scrubbing) Solid->Incineration Direct Transfer Liquid->Incineration Do Not Sewer Packaging->Incineration Combustible Materials Landfill Sanitary Landfill (Post-Decontamination) Packaging->Landfill Triple-Rinsed Glass/Plastic

Figure 1: Waste segregation and disposal workflow for 5-hydroxy-3,4-dihydroquinazolin-4-one.

Operational Workflows: Step-by-Step Methodologies

Every protocol in your laboratory must function as a self-validating system. The following methodologies ensure that handling and disposal are not only executed safely but are analytically confirmed to be successful.

Protocol A: Spill Containment & Self-Validating Decontamination

Because the powder form of this compound poses a respiratory irritation risk, dust formation must be strictly avoided[8].

  • Isolation & PPE: Evacuate non-essential personnel. Don a P95/P1 particle respirator, nitrile gloves, and a chemical-resistant suit[8].

  • Solvent Dampening: Do NOT sweep the dry powder. Mist the spill lightly with a biologically compatible solvent (e.g., 0.2% DMSO in water) to bind the active pharmaceutical intermediate and prevent aerosolization[8][9].

  • Physical Collection: Use non-sparking tools to transfer the dampened residue into a closable, clearly labeled salvage container[3][6].

  • Chemical Wash: Wash the affected surface with a mixture of deionized water and a mild surfactant.

  • Self-Validation Step: Swab the cleaned area, extract the swab in acetonitrile, and analyze the extract via UV-Vis spectrophotometry. The quinazolinone core strongly absorbs at ~254 nm[9]. A reading at baseline confirms absolute decontamination.

Protocol B: Routine Laboratory Waste Consolidation
  • Stream Segregation: Separate liquid waste into halogenated and non-halogenated organic streams. Solutions of 5-hydroxy-3,4-dihydroquinazolin-4-one must be kept in tightly sealed, compatible HDPE containers[9].

  • Regulatory Labeling: Label all containers with "Hazardous Pharmaceutical Waste - Contains Quinazolinone Derivatives" to comply with EPA Subpart P tracking requirements[5].

  • Storage Conditions: Store in a cool, well-ventilated area away from strong oxidizing agents (e.g., peroxides), which can trigger premature, uncontrolled oxidative degradation of the pyrimidine ring[1][10].

  • Self-Validation Step: Periodically monitor the pH of the consolidated waste stream. A stable pH confirms the absence of unintended reactive cross-contamination, ensuring the compound remains stable prior to transport.

Protocol C: Final Destruction & Packaging Disposal
  • Contracting: Entrust disposal exclusively to a licensed chemical destruction facility capable of handling nitrogenous heterocyclic compounds[6].

  • Incineration Execution: Mandate that the facility utilizes high-temperature incineration equipped with flue gas scrubbing to neutralize the NOx emitted during combustion[3][6].

  • Packaging Decontamination: Empty reagent bottles must be triple-rinsed with an appropriate solvent (e.g., methanol or DMSO). Add this rinsate to the liquid waste stream.

  • Self-Validation Step: Spot-test the final (third) rinsate on a TLC plate under UV light (254 nm). The absence of a fluorescent spot confirms the container is completely decontaminated[9]. The punctured, unusable packaging can then be safely diverted to a sanitary landfill[6].

References

  • ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." Available at: [Link]

  • PubChemLite. "5-hydroxy-3,4-dihydroquinazolin-4-one (C8H6N2O2)." Available at: [Link]

  • ResearchGate. "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria." Available at: [Link]

  • ResearchGate. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." Available at:[Link]

  • Google Patents. "WO2022152233A1 - Kras g12c inhibitors.

Sources

Handling

Personal protective equipment for handling 5-hydroxy-3,4-dihydroquinazolin-4-one

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your research is paramount. 5-Hydroxy-3,4-dihydroquinazolin-4-one (CAS: 135106-44-4) is a highly valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your research is paramount. 5-Hydroxy-3,4-dihydroquinazolin-4-one (CAS: 135106-44-4) is a highly valuable quinazolinone derivative widely used as a building block in drug discovery and development[1]. However, its bioactive nature requires rigorous, mechanically sound handling protocols.

This guide provides an authoritative, self-validating operational framework for handling this compound, moving beyond basic compliance to explain the causality behind every safety measure.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical behavior of the target molecule. 5-Hydroxy-3,4-dihydroquinazolin-4-one features a quinazolinone core paired with a phenolic hydroxyl group.

  • Aerosolization Risk: As a fine crystalline powder, it is highly susceptible to static charge accumulation, leading to aerosolization during weighing and transfer.

  • Biological Reactivity: Similar hydroxylated quinazolinone derivatives are classified under GHS as causing acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H332, H335)[2]. The electrophilic centers on the quinazolinone ring can interact with biological nucleophiles in the mucosa, causing localized inflammation.

  • Regulatory Grounding: Handling this compound requires strict adherence to the 3[3] (29 CFR 1910.1450) and precautions outlined in 4[4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive checklist; it is an active engineering control. According to comprehensive laboratory safety standards[5], PPE must be matched to the specific physicochemical threats of the compound.

Table 1: Quantitative PPE and Control Matrix

Protection CategoryEquipment SpecificationMechanistic Justification (Causality)Validation Check
Primary Control Class II Biological Safety Cabinet (BSC) or Chemical Fume HoodMaintains negative pressure to capture aerosolized particulates before they reach the operator's breathing zone.Verify magnehelic gauge reads >0.1 inches of water prior to opening the container.
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)Nitrile provides superior chemical resistance against polar organic molecules compared to latex. Double-gloving ensures integrity if the outer layer is breached by a micro-tear.Perform a visual inflation test before donning to check for pinhole leaks.
Eye Protection Indirect-Vent Safety GogglesPrevents fine powder aerosols from bypassing the shield. Indirect vents prevent chemical vapors from entering while preventing fogging.Ensure a tight seal against the face with no visible gaps around the orbital bone.
Body Protection Flame-retardant, fluid-resistant Lab Coat (Knee-length)Shields street clothing from microscopic dust accumulation, preventing secondary exposure outside the lab environment.Ensure cuffs are tucked under the outer layer of gloves.
Respiratory N95 or N100 Respirator (if handled outside a BSC)Filters out ≥95% of airborne particles. Essential if primary engineering controls fail or during a spill scenario.Perform a positive/negative pressure seal check before entering the work zone.

Operational Workflow: Step-by-Step Handling Protocol

To prevent exposure, the operational workflow must be treated as a closed-loop system.

HandlingWorkflow Start 1. Pre-Operation Validate Engineering Controls Weighing 2. Weighing Anti-Static Mitigation Start->Weighing Transfer 3. Transfer Closed-System Routing Weighing->Transfer Cleanup 4. Decontamination Wet-Wipe & UV Sterilization Transfer->Cleanup Disposal 5. Waste Disposal Seal in Hazardous Bins Cleanup->Disposal

Standard Operating Procedure workflow for handling 5-hydroxy-3,4-dihydroquinazolin-4-one.

Step-by-Step Methodology:
  • Pre-Operation Validation: Turn on the BSC or fume hood 15 minutes prior to operation to establish laminar airflow. Validate containment by checking the airflow monitor. Don all PPE as outlined in Table 1.

  • Anti-Static Weighing: Place an anti-static mat inside the hood. Causality: Static electricity causes fine powders to repel and aerosolize. Use a grounded, anti-static micro-spatula to transfer the 5-hydroxy-3,4-dihydroquinazolin-4-one onto a pre-tared weigh boat.

  • Solvent Introduction (Closed-System): If preparing a stock solution, do not transport the dry powder across the lab. Add your solvent (e.g., DMSO or DMF) directly to the vial containing the powder inside the fume hood. Cap the vial tightly before vortexing.

  • Decontamination: Once the vial is sealed, use a disposable wipe dampened with 70% ethanol or isopropanol to wipe down the exterior of the vial, the spatula, and the balance. Causality: Wet-wiping traps residual powder; dry sweeping would re-aerosolize the hazard.

  • Doffing PPE: Remove the outer pair of gloves inside the hood and dispose of them in a designated hazardous waste bin. This prevents cross-contamination of laboratory door handles and equipment.

Spill Management and Disposal Plan

Even with rigorous protocols, accidental spills occur. Your response must be immediate, calculated, and designed to prevent the spread of the chemical footprint.

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Volume & Spread Spill->Assess Minor Minor Spill (< 50g) Initiate Local Cleanup Assess->Minor Manageable Major Major Spill (> 50g) Evacuate & Isolate Assess->Major High Risk Absorb Wet-Wipe Absorption (Avoid Aerosolization) Minor->Absorb Dispose Hazardous Waste Documentation Absorb->Dispose

Decision matrix for chemical spill response and containment.

Spill Response Protocol:
  • Isolate the Area: Immediately alert nearby personnel. If the spill is outside a fume hood, instruct personnel to step back to prevent tracking the powder on their shoes.

  • Assess and Upgrade PPE: If the spill is large (>50g) and outside a ventilated area, evacuate the lab and contact Environmental Health and Safety (EHS). For minor spills, ensure you are wearing an N95 respirator and double gloves before proceeding.

  • Containment via Wet-Wiping: Never dry-sweep a powder spill. Gently cover the spilled 5-hydroxy-3,4-dihydroquinazolin-4-one with absorbent paper towels. Slowly pour a compatible wetting agent (e.g., water or 70% ethanol) over the towels to dissolve or trap the powder. Causality: The liquid binds the particulate matter, eliminating the inhalation hazard.

  • Collection and Disposal: Carefully scoop the wet mass using a disposable dustpan or stiff cardboard. Place all materials, including the wipes and your outer gloves, into a heavy-duty, sealable hazardous waste bag.

  • Final Decontamination: Wash the spill area with a standard laboratory detergent followed by a water rinse. Label the waste bag clearly with "Hazardous Chemical Waste: 5-Hydroxy-3,4-dihydroquinazolin-4-one (Toxic/Irritant)" and transfer it to your facility's designated chemical waste accumulation area.

References

  • Source: chemsrc.
  • Title: 6-Hydroxy-7-methoxyquinazolin-4(3H)
  • Source: osha.
  • Source: cdc.
  • Title: Personal Protective Equipment (PPE)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.